molecular formula Tl+3 B1209691 Thallium(3+) CAS No. 14627-67-9

Thallium(3+)

Cat. No.: B1209691
CAS No.: 14627-67-9
M. Wt: 204.383 g/mol
InChI Key: XWVKTOHUMPLABF-UHFFFAOYSA-N
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Description

Thallium(3+) compounds, such as Thallium(III) chloride (TlCl₃), are critical tools in modern toxicological research for investigating the mechanisms of heavy metal toxicity and oxidative stress . The research value of Tl(III) lies in its high oxidation state and potent oxidative capacity, which differs from the more common Tl(I) and allows scientists to study distinct cellular injury pathways . In vitro studies on human lymphocytes have demonstrated that Tl(III) disrupts cell cycle progression, notably increasing the percentage of cells arrested in the G1 phase and reducing populations in S and G2/M phases . A key mechanism of its action is the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS), which in turn cause significant DNA damage including single-strand breaks and the oxidation of purine bases . These genotoxic effects are a major focus in environmental health and toxicology, given that thallium is an emerging contaminant from industrial processes . Consequently, Tl(III) is utilized in sophisticated experimental models—from simple organisms and zebrafish to human-derived cell systems—to evaluate multi-organ toxicity and screen potential therapeutic chelating agents, providing vital insights for risk assessment and medical countermeasure development .

Properties

CAS No.

14627-67-9

Molecular Formula

Tl+3

Molecular Weight

204.383 g/mol

IUPAC Name

thallium(3+)

InChI

InChI=1S/Tl/q+3

InChI Key

XWVKTOHUMPLABF-UHFFFAOYSA-N

SMILES

[Tl+3]

Canonical SMILES

[Tl+3]

Other CAS No.

14627-67-9

Origin of Product

United States

Advanced Inorganic Chemistry of Thallium Iii Species: a Research Overview

Significance of Thallium(III) in Contemporary Inorganic Chemistry

Thallium(III) compounds are notable for their role as strong oxidizing agents in various chemical transformations. wikipedia.org The Tl³⁺/Tl⁺ redox couple has a high positive reduction potential, making Thallium(III) species effective oxidants in both inorganic and organic synthesis. wikipedia.org This reactivity has been harnessed for a range of synthetic applications, from classic organic reactions to the formation of complex inorganic materials.

The coordination chemistry of Thallium(III) is another area of significant interest. Thallium(III) halides readily form complex ions, such as [TlCl₄]⁻ and [TlBr₄]⁻, which have been extensively studied to understand the coordination behavior of p-block elements. researchgate.net Research into these complexes provides valuable insights into bonding, structure, and reaction mechanisms in heavy element chemistry. Furthermore, the ability of Thallium(III) to form stable complexes with various ligands has been explored for the development of new materials with specific electronic and optical properties.

Evolution of Research Paradigms in Thallium(III) Chemistry

The study of thallium chemistry began with its discovery in 1861 by William Crookes and Claude-Auguste Lamy, who identified the element through its characteristic green spectral line. periodic-table.comuscourts.gov Early research focused on the fundamental properties and synthesis of simple thallium salts. A significant portion of this initial work was dedicated to understanding the two primary oxidation states of thallium, +1 and +3, with the +3 state being recognized for its oxidizing capabilities. wikipedia.org

In the mid-20th century, the focus of Thallium(III) chemistry shifted towards its application as a reagent in organic synthesis. The development of reagents like Thallium(III) nitrate (B79036) and Thallium(III) trifluoroacetate (B77799) opened up new avenues for selective oxidations and functional group transformations. More recently, research has expanded into the materials science applications of Thallium(III) compounds. For instance, Thallium(III) oxide has been investigated for its potential use in high-refractive-index glasses, photocells, and as a component in high-temperature superconductors. americanelements.comtaylorandfrancis.com This evolution reflects a broader trend in inorganic chemistry, moving from fundamental characterization to the design and application of functional materials.

Scope and Interdisciplinary Relevance of Thallium(III) Studies

The influence of Thallium(III) chemistry extends across multiple scientific disciplines, highlighting its interdisciplinary relevance.

Organic Synthesis: Thallium(III) salts have been established as versatile reagents for a variety of organic transformations. For example, Thallium(III) nitrate is a selective oxidizing agent for alkenes, alkynes, and ketones. Thallium(III) trifluoroacetate is utilized for electrophilic aromatic thallation, providing a pathway to synthesize other aromatic derivatives.

Materials Science: In the realm of materials science, Thallium(III) compounds are valued for their unique optical and electronic properties. Thallium(III) oxide is a component in the production of specialty glasses with a high refractive index. americanelements.com Thallium bromide-iodide crystals are used in infrared optical materials. americanelements.com Furthermore, Thallium(III) oxide is a degenerate n-type semiconductor with potential applications in solar cells. wikipedia.org

Environmental Science: The environmental chemistry of thallium is a critical area of study due to its toxicity. Research focuses on the speciation of thallium in natural waters and soils, with a particular interest in the redox transformation between the more stable Tl(I) and the more toxic Tl(III) states. tandfonline.comcabidigitallibrary.org Understanding the hydrolysis and precipitation of Thallium(III) hydroxide (B78521) is crucial for predicting its environmental fate and mobility. tandfonline.com

Toxicology: The high toxicity of thallium compounds necessitates extensive toxicological research. Studies in this field investigate the mechanisms of thallium toxicity at the cellular and molecular levels. mdpi.commdpi.comresearchgate.net While much of the environmental and toxicological focus is on the more common Tl(I) state, the significantly higher toxicity of Tl(III) makes its formation and persistence in biological and environmental systems a key concern.

Interactive Data Table of Thallium(III) Compounds

Compound NameFormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceKey Properties
Thallium(III) OxideTl₂O₃456.76717Dark brown solidn-type semiconductor, used in high-refractive-index glass americanelements.comwikipedia.org
Thallium(III) FluorideTlF₃261.38550White solidAdopts a nine-coordinate structure
Thallium(III) ChlorideTlCl₃310.74Decomposes at 40Colorless solidForms a tetrahydrate from aqueous solution
Thallium(III) BromideTlBr₃444.10Decomposes at 40Pale yellowish needlesStrong oxidizing agent, decomposes to Tl(I) compounds cabidigitallibrary.org
Thallium(III) NitrateTl(NO₃)₃392.39-Colorless solidStrong oxidizing agent in organic synthesis, typically as a trihydrate periodic-table.com
Thallium(III) TrifluoroacetateTl(OOCCF₃)₃543.43-White solidReagent for electrophilic aromatic thallation researchgate.net

Synthetic Methodologies and Preparation of Thallium Iii Compounds and Complexes

Oxidative Generation of Thallium(III) from Lower Oxidation States

Thallium(I) (Tl⁺) is the more stable oxidation state for thallium under ambient conditions. Converting Tl⁺ to Tl³⁺ requires an oxidizing agent. Common methods involve using strong oxidizers in controlled environments.

Hydrogen Peroxide Oxidation: Hydrogen peroxide (H₂O₂) can oxidize Thallium(I) to Thallium(III). This reaction can be carried out in various solvents, including water, acetic acid, or methanol (B129727), and is typically performed at a pH of 9.0 or less google.com. The process can be optimized by using a buffered solvent system to ensure efficient conversion google.com. In strongly alkaline solutions (pH 12 or above), hydrogen peroxide also facilitates the formation of thallium(III) oxide google.com.

Other Oxidizing Agents: While specific details on other common oxidizing agents for Tl(I) to Tl(III) conversion are less prominent in the cited literature for this context, general chemical principles suggest that strong oxidants like halogens or permanganates could also be employed, though their specific application to thallium synthesis requires careful control to avoid over-oxidation or unwanted side reactions. Thallium(III) itself can act as an oxidative reagent in organic chemistry taylorandfrancis.com.

Direct Synthesis Routes for Thallium(III) Oxides and Halides

Direct synthesis methods focus on the preparation of solid-state Thallium(III) materials, most notably Thallium(III) oxide (Tl₂O₃) and various Thallium(III) halides.

Thermal Decomposition Pathways for Thallium(III) Oxide Precursors

Thermal decomposition of suitable Thallium(III) precursors offers a route to Tl₂O₃. This method involves heating a precursor compound, causing it to break down into simpler, often gaseous, products, leaving behind the desired oxide.

Coordination Polymers: Thallium(I) coordination polymers, such as [Tl(3-np)] and [Tl(2,4-dnp)], have been successfully used as precursors for the direct thermal decomposition to form Thallium(III) oxide nanostructures, including flower-like morphologies and nanopowders researchgate.net.

Thallium Nitrate (B79036): Investigations into the thermal decomposition of thallium nitrate have led to the synthesis of novel thallium oxide phases, including a perovskite-like structure and anion-deficient phases, in addition to the common cubic IA₃ phase of Tl₂O₃ acs.org.

Electrochemical Synthesis Techniques for Thallium(III) Oxide

Electrochemical methods provide a means to deposit Thallium(III) oxide, enabling control over film thickness and morphology.

Electrochemical Deposition: Thallium(III) oxide can be electrochemically deposited from solution onto conductive substrates taylorandfrancis.comresearchgate.netcambridge.orgjst.go.jpacs.org. Studies using cyclic and linear voltammetry have investigated the precipitation and dissolution of Tl₂O₃, identifying potentials for the oxidation of Tl⁺ to Tl³⁺ (Tl⁺ → Tl³⁺ + 2e⁻ at 1.5 V) and subsequent oxide formation ubbcluj.ro. The deposition process is influenced by parameters such as solution pH, with an optimum pH of 11 reported for electrodeposition ubbcluj.ro. Both bulk materials and nanostructures of Tl₂O₃ can be prepared electrochemically researchgate.net.

Photoelectrochemical Deposition: Thallium(III) oxide thin films can also be photoelectrochemically deposited onto n-type semiconducting substrates. This technique allows for "direct writing" of the material onto irradiated portions of the electrode, with uniform thin films achieved by initial irradiation with a high-intensity light pulse to promote nucleation cambridge.org.

Chemical Vapor Deposition (CVD) of Thallium(III) Oxide

CVD is a gas-phase technique used to deposit thin films of Thallium(III) oxide onto various substrates.

Organometallic CVD (MOCVD): Films of Thallium(III) oxide have been grown using organometallic chemical vapor deposition in an oxygen-rich atmosphere on substrates like MgO, Al₂O₃, and Si osti.govresearchgate.netacs.org. Precursors employed in MOCVD include thallium acetylacetonate, dimethylthallium acetylacetonate, and cyclopentadienylthallium osti.govresearchgate.net. The resulting films are primarily Tl₂O₃, though minor amounts of Tl₂CO₃ may also be present osti.gov.

Sol-Gel Methods for Thallium(III) Materials

The sol-gel process offers a wet-chemical route for synthesizing Thallium(III) materials, often resulting in fine powders or nanostructures.

Nanoparticle Synthesis: A one-step, room-temperature sol-gel method using potassium superoxide (B77818) has been reported for the synthesis of Thallium(III) oxide nanoparticles researchgate.net. Additionally, sol-gel methods in polyvinyl alcohol (PVA) have been used to prepare Tl₂O₃ nanostructures researchgate.net.

Microwave-Assisted Synthesis of Thallium(III) Oxide Nanostructures

Microwave irradiation has emerged as an efficient method for the rapid synthesis of Thallium(III) oxide nanostructures.

Direct Microwave Synthesis: Semiconducting nanoparticles of Tl₂O₃ have been successfully synthesized with high yield (>95%) using a simple domestic microwave oven. This method involves adding an aqueous ammonia (B1221849) solution to aqueous solutions of thallium chloride (TlCl₃) rsc.orgrsc.orgresearchgate.net. The resulting Tl₂O₃ particles are typically uniform in size, with reported sizes around 16 nm rsc.orgrsc.org. This technique offers advantages such as rapid synthesis, high yield, and avoidance of high temperatures, pressures, catalysts, or surfactants rsc.orgrsc.orgsci-hub.se.

Data Tables

Table 1: Summary of Thallium(III) Oxide Synthesis Methods

MethodPrecursors / ConditionsKey FeaturesReferences
Oxidative Generation Thallium(I) compounds, H₂O₂, pH ≤ 9.0; or alkaline conditions (pH ≥ 12) google.comgoogle.comConversion of Tl⁺ to Tl³⁺ using oxidizing agents; formation of Tl³⁺ salts or Tl₂O₃. google.comgoogle.com
Thermal Decomposition Thallium(I) coordination polymers (e.g., [Tl(3-np)], [Tl(2,4-dnp)]) researchgate.net; Thallium nitrate acs.orgBreakdown of precursors at elevated temperatures to yield Tl₂O₃; can produce nanostructures researchgate.net. researchgate.netacs.org
Electrochemical Deposition Tl⁺/Tl³⁺ solutions, conductive substrates, controlled potential/current taylorandfrancis.comresearchgate.netcambridge.orgjst.go.jpacs.orgubbcluj.roDeposition of bulk Tl₂O₃ or thin films; morphology control possible; optimum pH ~11 ubbcluj.ro. taylorandfrancis.comresearchgate.netcambridge.orgjst.go.jpacs.orgubbcluj.ro
Photoelectrochemical Deposition Tl⁺/Tl³⁺ solutions, n-type semiconductor substrates, light irradiation cambridge.orgDirect writing of Tl₂O₃ films; uniform films via pulsed high-intensity light nucleation cambridge.org. cambridge.org
Chemical Vapor Deposition (CVD) Organothallium precursors (e.g., acetylacetonate, cyclopentadienylthallium), O₂ osti.govresearchgate.netacs.orgDeposition of Tl₂O₃ thin films on various substrates (MgO, Al₂O₃, Si) osti.govresearchgate.net. osti.govresearchgate.netacs.org
Sol-Gel Methods Potassium superoxide researchgate.net; coordination polymers in PVA researchgate.netRoom-temperature synthesis of Tl₂O₃ nanoparticles researchgate.net; preparation of nanostructures researchgate.net. researchgate.netresearchgate.net
Microwave-Assisted Synthesis Thallium chloride (TlCl₃), aqueous ammonia rsc.orgrsc.orgresearchgate.netRapid synthesis of uniform Tl₂O₃ nanoparticles (e.g., ~16 nm) rsc.orgrsc.org; high yield (>95%) rsc.orgrsc.org. rsc.orgrsc.orgresearchgate.net

Table 2: Properties of Thallium(III) Oxide (Tl₂O₃)

PropertyValueNotesReferences
Molecular FormulaTl₂O₃ americanelements.com
Molar Mass456.76 g/mol biosynth.com
AppearanceDark brown to black crystalline powder
Crystal StructureCubic Bixbyite (isostructural with Mn₂O₃)
Density9.65 g/cm³
Melting Point717 °CDecomposes above 800 °C yielding Tl₂O and oxygen
SolubilityInsoluble in waterSoluble in nitric acid biosynth.com; reacts irreversibly with HCl biosynth.com biosynth.com
Band Gap0.51–0.66 eVDegenerate n-type semiconductor; tunable via synthesis conditions acs.org. acs.org
Thermal StabilityThermally stable taylorandfrancis.com

Compound List:

Thallium(3+)

Thallium(III) oxide (Tl₂O₃)

Thallium(I)

Thallium(III) halides

Thallium(I) compounds

Thallium(III) compounds

Thallium(III) complexes

Thallium(III) salts

Thallium(III) hydroxide (B78521)

Thallium(I) oxide

Thallium(III) p-tosylate (TTS)

Thallium(III) acetate (B1210297) (TTA)

Thallium trinitrate (TTN)

Thallium tripropionate (TTP)

Thallium tris-[(S)-(-)-triacetoxypropionate] (TTAP)

Thallium(I) phenylsuccinic acid coordination polymer ([Tl(PsucH)]n)

Thallium(I) 3-nitrophenoxide coordination polymer ([Tl(3-np)])

Thallium(I) 2,4-dinitrophenoxide coordination polymer ([Tl(2,4-dnp)])

Thallium(I) 2,4,6-trichlorophenoxide coordination polymer ([Tl(2,4,6-tcp)])

Thallium(III) chloride

3,5-dichlorotrifluorophenyllithium

Thallium(III) nitrate trihydrate

Thallium(III) trifluoroacetate (B77799)

Aquo­por­phi­na­to­thal­li­um(III) hydroxides

Synthesis of Organothallium(III) Compounds

Preparation of Alkyl and Aryl Thallium(III) Derivatives

The synthesis of organothallium(III) compounds, especially trialkyl and triaryl derivatives, is primarily achieved through the reaction of organometallic reagents with thallium(III) halides or diorganothallium(III) halides. These methods allow for the controlled formation of the crucial carbon-thallium bond.

General Methods for Triorganothallium(III) Synthesis:

A common and effective strategy involves the addition of organolithium (RLi) or Grignard (RMgX) reagents to diorganothallium(III) halides (R₂TlX). The choice of solvent plays a critical role; while organolithium reagents readily react in diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents typically require THF due to the lower reactivity of diorganothallium(III) halides in diethyl ether. This approach also facilitates the preparation of mixed organothallium(III) complexes.

An alternative direct synthesis involves reacting thallium(III) halides with an excess of alkyl or aryl lithium reagents. However, this method is often hampered by the inherent instability of thallium(III) halides, which can readily revert to starting materials.

A specific route to trimethylthallium(III) involves the reaction of methyllithium (B1224462) with thallium(I) iodide in the presence of iodomethane. A similar protocol can be employed to synthesize triphenylthallium(III) in good yields. The addition of two equivalents of an alkyl- or alkynyllithium reagent to a diorganothallium(III) halide can also generate thallium "ate" complexes, which can be further functionalized.

Preparation of Aryl Thallium(III) Derivatives:

Arylthallium dichloride compounds can be synthesized by reacting thallium(III) chloride (TlCl₃) with aryl boronic acids. If an excess of the boronic acid is used, diarylthallium chloride derivatives can be formed. For instance, phenylboric acid reacts with thallic chloride in water to yield phenylthallium chloride (PhTlCl₂).

Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃) is a potent electrophile that can oxidize aromatic rings, leading to the formation of arylthallium(III) bis-trifluoroacetate derivatives (ArTl(OCOCF₃)₂). These arylthallium compounds are valuable intermediates that can subsequently react with various nucleophiles, such as halides and pseudohalides. Furthermore, thallium(I) phenoxides, such as thallous 4-nitrophenoxide, can react with arylthallium(III) bis-trifluoroacetates in the presence of cuprous bromide (CuBr) to afford diaryl ethers via an Ullmann-type synthesis. Novel aryl thallium(III) derivatives, such as [Tl(3,5-C₆Cl₂F₃)₂Cl]n, have been prepared through transmetallation reactions involving anhydrous thallium(III) chloride and the corresponding organolithium reagents.

Preparation of Alkyl Thallium(III) Derivatives:

Dialkyl organothallium halides (R₂TlX) can be prepared by reacting dialkyl mercury compounds (R₂Hg) with thallium trihalides (TlX₃). Similarly, the reaction of organolithium reagents or Grignard reagents with thallium trihalides, using two equivalents of the organometallic reagent, also yields dialkyl thallium halides. For example, ethylmagnesium bromide reacting with thallium(I) chloride or thallium(I) ethoxide can produce diethylthallium bromide and thallium metal.

Alkenes can also undergo reactions with thallium(III) salts, analogous to oxymercuration, to produce monoalkyl organothallium compounds.

Coordination Chemistry of Thallium Iii Complexes

Ligand Exchange Dynamics and Mechanistic Studies

Factors Influencing Ligand Substitution Rates

The rate at which ligands exchange in Thallium(III) complexes is a critical determinant of its reactivity. This process is governed by several factors, including the nature of the metal center, the incoming and leaving ligands, the solvent, and the presence of specific species. Thallium(III), with its relatively large ionic radius (0.885 Å) and a tendency to act as a medium-soft metal ion, exhibits a distinct coordination chemistry compared to lighter Group 13 elements conicet.gov.aracs.org.

Ligand substitution reactions in Tl(III) complexes can proceed via various mechanisms, such as associative or dissociative pathways solubilityofthings.com. The specific mechanism and rate are influenced by the electronic and steric properties of the ligands. For instance, Thallium(III) forms strong complexes with halide ions, with heavier halides (iodide and bromide) showing a greater affinity than chloride, consistent with Hard/Soft Acid/Base (HSAB) theory optica.orgscispace.comacs.org. The Tl-X bonds in halide complexes are shorter than Tl-CN bonds, indicating stronger interactions acs.org.

Research indicates that the cyanide complexes of Thallium(III) are reasonably labile, with cyanide exchange rates being significantly slower (approximately five orders of magnitude) than those observed for halide exchange acs.orgacs.org. This difference in lability is attributed to the strong complexation of cyanide by Tl(III) acs.org. The Tl(III)-SRFA (Suwannee River fulvic acid) complexes, for example, show decreased reducibility, with the kinetics of substitution being dependent on the nature of the binding component and the concentration of SRFA acs.org.

Furthermore, hydrolysis products can also influence substitution rates. Studies on the oxidation of mercury(I) by Thallium(III) suggest that the first hydrolysis complex, TlOH2+, may be the active species involved in the rate-determining step of certain redox reactions, rather than the free Tl3+ ion cdnsciencepub.com. This highlights how the speciation of Tl(III) in solution, particularly the formation of hydroxo complexes, can directly impact its kinetic behavior.

Stability and Reactivity of Thallium(III) Complexes in Solution

The stability and reactivity of Thallium(III) in aqueous solutions are largely dictated by its tendency to form complexes with various ligands, undergo hydrolysis, and participate in redox reactions.

Hydrolysis and Hydroxide (B78521) Complex Formation

Thallium(III) is prone to hydrolysis in aqueous solutions, forming a series of hydroxo complexes. The speciation of Tl(III) is highly dependent on pH. The hydrolysis process can be described by the following stepwise reactions:

Tl3+ + H2O <=> Tl(OH)2+ + H+ (log Kh1 = -2.69) nih.govtandfonline.com

Tl(OH)2+ + H2O <=> Tl(OH)2+ + H+ (log Kh2 = -6.36) nih.govtandfonline.com

Tl(OH)2+ + H2O <=> Tl(OH)3 + H+ (log Kh3 = -7.42) nih.govtandfonline.com

Tl(OH)3 + H2O <=> Tl(OH)4- + H+ (log Kh4 = -8.78) nih.govtandfonline.com

These hydrolysis constants indicate that at low pH, the free Tl3+ ion or Tl(OH)2+ is predominant. As the pH increases, Tl(OH)2+ and Tl(OH)3 become more significant. Tl(OH)3 is considered the dominant neutral hydroxo complex, with its stability field extending from approximately pH 7.4 to 8.8 tandfonline.comtandfonline.com. At higher pH values, the formation of the anionic species Tl(OH)4- occurs tandfonline.comtandfonline.com.

The solubility product (Ksp) for solid Tl(OH)3 has been determined to be approximately 10-45.2, classifying it as one of the least soluble metal hydroxides nih.govtandfonline.com. Experimentally, the solubility of Tl(OH)3 has been found to be around 0.8 μmol/L in the pH range of 6.31-8.42, where the neutral hydroxo complex predominates researchgate.net. Precipitation of Tl(OH)3 can occur at pH values as low as 5 mdpi.compublish.csiro.au.

Table 1: Hydrolysis Constants for Thallium(III) in Aqueous Solution

ReactionLog Stepwise Hydrolysis Constant (Kh)Log Stepwise Association Constant (β)Predominant pH Range
Tl3+ + H2O <=> Tl(OH)2+ + H+-2.6911.31~2.69
Tl(OH)2+ + H2O <=> Tl(OH)2+ + H+-6.367.64~6.4
Tl(OH)2+ + H2O <=> Tl(OH)3 + H+-7.426.58~7.4 - 8.8
Tl(OH)3 + H2O <=> Tl(OH)4- + H+-8.785.22~8.8

Note: Values are typically determined at a specific ionic strength and temperature, which can influence the constants.

Influence of Complexation on Redox Behavior

Thallium(III) is a potent oxidizing agent in aqueous solutions, with a standard redox potential of E0(Tl3+/Tl+) = +1.25 V conicet.gov.aracs.org. However, this strong oxidizing power is significantly diminished in the presence of complex-forming ligands conicet.gov.ar. Complexation can stabilize Tl(III) against reduction to Tl(I) by lowering its redox potential.

The formation of halide complexes, for instance, can influence the redox behavior. While Tl(III) in chloride complexes may be reduced up to 40%, its reduction is significantly inhibited in DTPA complexes (1-3%) publish.csiro.au. Similarly, cyanide complexes of Thallium(III) exhibit a lower redox potential compared to the free Tl3+ ion niscpr.res.in. This stabilization effect is attributed to the strong binding of these ligands to Tl(III), making it less susceptible to reduction.

Table 2: Stability Constants of Thallium(III) Chloride Complexes

ComplexLog Stability Constant (β)
TlCl2+~7.32 (log Kh1 + log K1)
TlCl2+~12.02 (log Kh1 + log K1 + log K2)
TlCl3~18.6 (log Kh1 + log K1 + log K2 + log K3)
TlCl4-~23.8 (log Kh1 + log K1 + log K2 + log K3 + log K4)

Compound List:

Thallium(III) (Tl(III))

Thallium(I) (Tl(I))

Thallium(III) chloride (TlCl3)

Thallium(III) bromide (TlBr3)

Thallium(III) iodide (TlI3)

Thallium(III) hydroxide (Tl(OH)3)

Thallium(III) chloride complexes (e.g., TlCl2+, TlCl2+, TlCl3, TlCl4-)

Thallium(III) bromide complexes (e.g., TlBr2+, TlBr2+, TlBr3, TlBr4-)

Thallium(III) iodide complexes (e.g., TlI2+, TlI2+, TlI3, TlI4-)

Thallium(III) hydroxo complexes (e.g., Tl(OH)2+, Tl(OH)2+, Tl(OH)3, Tl(OH)4-)

Thallium(III)-SRFA complexes

Thallium(III)-cyanide complexes

Thallium(III)-phthalocyanine halide complexes

Organometallic Chemistry of Thallium Iii

Synthesis and Characterization of Organothallium(III) Species

The synthesis of organothallium(III) species often involves the formation of a thallium-carbon bond, typically through electrophilic attack on aromatic rings or addition to unsaturated systems. Characterization relies on standard spectroscopic techniques, though the inherent toxicity necessitates careful handling.

Arylthallium(III) Compounds and their Derivatives

Arylthallium(III) compounds are among the most synthetically useful organothallium species. Their preparation is most commonly achieved through the electrophilic thallation of aromatic compounds.

Thallium(III) trifluoroacetate (B77799) (TTFA) is a potent electrophile widely employed for the thallation of arenes, leading to the formation of arylthallium(III) bis(trifluoroacetates) wikipedia.orgthieme-connect.deresearchgate.netresearchgate.net. This reaction proceeds smoothly and regioselectively, particularly with electron-donating or mildly electron-withdrawing substituents on the aromatic ring researchgate.net. For instance, the reaction of benzene (B151609) with TTFA in trifluoroacetic acid (TFA) yields phenylthallium(III) bis(trifluoroacetate) wikipedia.orgresearchgate.net.

Table 4.1.1: Synthesis of Arylthallium(III) Compounds

Substrate (Arene)Thallating AgentSolvent/ConditionsProduct (Arylthallium Species)Citation(s)
BenzeneTTFATFAPhenylthallium(III) bis(trifluoroacetate) wikipedia.orgresearchgate.net
TolueneTTFATFAp-Tolylthallium(III) bis(trifluoroacetate) (major) thieme-connect.deresearchgate.net
AnisoleTTFATFAp-Anisylthallium(III) bis(trifluoroacetate) researchgate.net

Arylthallium dichlorides can also be prepared by reacting thallium(III) chloride (TlCl3) with aryl boronic acids, where an excess of the boronic acid can lead to diarylthallium chloride formation wikipedia.org. Arylthallium bis(trifluoroacetates) can undergo symmetrization to diarylthallium trifluoroacetates upon heating with water or acetone, though a more efficient synthesis of diarylthallium trifluoroacetates involves treating the bis(trifluoroacetates) with trimethyl phosphite (B83602) researchgate.net. Novel aryl thallium(III) derivatives, such as polymeric [Tl(3,5-C6Cl2F3)2Cl]n, have been synthesized via transmetallation reactions between anhydrous thallium(III) chloride and organolithium reagents mdpi.com.

Cyclopentadienyl, Indenyl, and Fluorenyl Thallium(III) Derivatives

While organothallium chemistry encompasses a variety of carbon-bound thallium species, specific derivatives involving cyclopentadienyl, indenyl, and fluorenyl ligands with thallium(III) are less extensively detailed in the provided literature compared to arylthallium compounds. Cyclopentadienylthallium, often referred to as thallium cyclopentadienide, is a well-established compound, typically prepared from thallium(I) salts and cyclopentadiene (B3395910) wikipedia.orgwikipedia.org. This species is notably stable and serves as a precursor for various organometallic complexes, including those of transition metals wikipedia.org. However, direct synthesis and detailed reactivity of thallium(III) complexes featuring these specific anionic ligands are not prominently featured in the search results. Research has focused more on arylthallium(III) species for their direct application in organic synthesis.

Chemical Reactivity and Synthetic Transformations Mediated by Organothallium(III) Reagents

The reactivity of organothallium(III) compounds is diverse, enabling a range of valuable synthetic transformations.

Thallium(III)-Mediated Oxidative Rearrangements (e.g., ring contraction)

Thallium(III) salts, particularly thallium(III) nitrate (B79036) (TTN) and thallium(III) acetate (B1210297) (TTA), are effective reagents for mediating oxidative rearrangements, notably ring contraction reactions nih.govthieme-connect.comthieme-connect.comresearchgate.netresearchgate.netnih.govscielo.brresearchgate.net. These reactions are particularly useful for the synthesis of cyclic compounds, such as indans.

For example, the oxidation of homoallylic alcohols, such as 2-(3,4-dihydronaphthalen-1-yl)-ethanol, with thallium(III) salts in aqueous acetic acid or other carboxylic acid media results in a ring contraction to form indan (B1671822) derivatives nih.govresearchgate.netnih.govresearchgate.net. The mechanism typically involves the electrophilic addition of thallium(III) to the double bond, followed by rearrangement and loss of a proton. This process has been utilized for the diastereoselective construction of various cyclic skeletons, including the nor-bakkane skeleton from cis-octalins thieme-connect.comresearchgate.net.

Table 4.2.1: Thallium(III)-Mediated Ring Contraction Reactions

SubstrateThallium(III) ReagentSolvent/ConditionsProduct TypeCitation(s)
2-(3,4-dihydronaphthalen-1-yl)-ethanolTTNAqueous AcOHIndan nih.govresearchgate.netnih.govresearchgate.net
2-(3,4-dihydronaphthalen-1-yl)-ethanolTTFAAqueous TFAIndan nih.govnih.gov
2-(3,4-dihydronaphthalen-1-yl)-ethanolTTPAqueous propionic acidIndan nih.gov
cis-OctalinsTTNVariousIndan-like thieme-connect.com
Cyclohexene derivatives (e.g., isopulegol)TTPAqueous propionic acidCyclic Ether nih.gov

Addition Reactions to Unsaturated Bonds (e.g., dimethoxylation)

Thallium(III) salts also promote the addition of nucleophiles across unsaturated bonds, with dimethoxylation of alkenes being a notable example. When homoallylic alcohols are treated with thallium(III) acetate (TTA) in methanol (B129727), the double bond undergoes dimethoxylation nih.govnih.govresearchgate.net. For instance, the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTA in methanol yields a mixture of cis- and trans-dimethoxylated products nih.govnih.govresearchgate.net. The mechanism involves the formation of an oxythallated adduct, which is then attacked by methanol, leading to the observed addition products.

Table 4.2.2: Thallium(III)-Mediated Dimethoxylation of Alkenes

SubstrateThallium(III) ReagentSolvent/ConditionsProduct TypeCitation(s)
2-(3,4-dihydronaphthalen-1-yl)-ethanolTTAMethanolcis- and trans-dimethoxy nih.govnih.govresearchgate.net

Electrophilic Aromatic Thallation

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry, and thallium(III) plays a crucial role in facilitating specific EAS processes, particularly thallation. Thallium(III) trifluoroacetate (TTFA) is a highly effective reagent for the direct thallation of aromatic rings wikipedia.orgresearchgate.netresearchgate.net. This reaction is often performed in solvents like TFA, carbon tetrachloride, or acetonitrile, sometimes in the presence of Lewis acids such as BF3·OEt2 thieme-connect.deresearchgate.net.

The general mechanism for EAS involves the electrophilic attack on the aromatic ring, forming a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity researchgate.netslideshare.netlumenlearning.commasterorganicchemistry.com. In the case of thallation, the arylthallium(III) species formed are valuable intermediates for subsequent transformations. For example, these arylthallium(III) bis(trifluoroacetates) can undergo palladium-catalyzed oxidative dehydrodimerization to yield symmetrical biaryls thieme-connect.deresearchgate.net. This method is efficient for a range of aromatic substrates, with the regioselectivity of the biaryl formation mirroring that of the initial thallation step thieme-connect.deresearchgate.net. Thallation is also employed as a preliminary step in controlled fluorination of benzene researchgate.net.

Table 4.2.3: Electrophilic Aromatic Thallation and Biaryl Synthesis

Substrate (Arene)Thallating AgentConditionsIntermediate/ProductCitation(s)
BenzeneTTFATFAPhenylthallium(III) bis(trifluoroacetate) wikipedia.orgresearchgate.net
TolueneTTFATFAp-Tolylthallium(III) bis(trifluoroacetate) thieme-connect.deresearchgate.net
TolueneTTFA, Pd(OAc)2TFA, heat4,4'-Dimethylbiphenyl thieme-connect.de
AreneTTFATFA or CCl4/MeCN + BF3·OEt2Arylthallium(III) species or Biaryl thieme-connect.deresearchgate.net

List of Compounds Mentioned:

Thallium(III) trifluoroacetate (TTFA)

Thallium(III) nitrate (TTN)

Thallium(III) acetate (TTA)

Thallium(III) tripropionate (TTP)

Thallium tris-[(S)-(-)-triacetoxypropionate] (TTAP)

Phenylthallium(III) bis(trifluoroacetate)

p-Tolylthallium(III) bis(trifluoroacetate)

p-Anisylthallium(III) bis(trifluoroacetate)

Thallium(III) chloride (TlCl3)

Diarylthallium trifluoroacetates

[Tl(3,5-C6Cl2F3)2Cl]n

Cyclopentadienylthallium (Thallium cyclopentadienide)

Indenyl thallium derivatives

Fluorenyl thallium derivatives

Indan

cis- and trans-dimethoxylated compounds

Arylthallium(III) species

4,4'-Dimethylbiphenyl

Selenocyanatodethallation in Organic Synthesis

Thallium(III) compounds, particularly thallium(III) trifluoroacetate (Tl(OCOCF₃)₃) and thallium(III) acetate (Tl(OAc)₃), are recognized reagents for facilitating selenocyanatodethallation in organic synthesis. This process involves the electrophilic substitution of a thallium-carbon bond by a selenocyanate (B1200272) (-SeCN) group, serving as a valuable method for the functionalization of organic molecules. The reaction typically proceeds through the formation of organothallium(III) intermediates, which are subsequently treated with a selenocyanate source, such as potassium selenocyanate (KSeCN) or trimethylsilyl (B98337) selenocyanate (TMSSeCN) scielo.org.mx. This transformation allows for the introduction of selenium into organic frameworks, often yielding vicinal selenocyanate-substituted products when applied to alkenes.

Carbon-Carbon Bond Formation Reactions

Thallium(III) plays a versatile role in the formation of carbon-carbon bonds within organic synthesis, acting as both a reagent and a catalyst in various cross-coupling and related methodologies. Organothallium(III) reagents can participate in reactions analogous to the Suzuki-Miyaura coupling, reacting with organoboron compounds or other nucleophilic partners, often in the presence of palladium catalysts, to forge new C-C bonds acs.org. Thallium(III) trifluoroacetate, in particular, has been employed in the synthesis of biaryls and other complex aromatic systems. Furthermore, the Lewis acidity of Tl(III) and its capacity to form stable organometallic intermediates contribute to its efficacy in mediating electrophilic aromatic substitution reactions that lead to C-C bond formation, such as the arylation of electron-rich aromatic rings acs.org.

Theoretical and Experimental Aspects of Thallium-Carbon Bonding

This section delves into the fundamental characteristics of the thallium-carbon bond, exploring its stability, incorporation into materials, and spectroscopic identification.

Stability of Thallium-Carbon σ-Bonds in Aliphatic Systems

The stability of thallium-carbon σ-bonds in aliphatic systems is a key consideration in organothallium chemistry. These bonds are characterized as polar covalent, possessing a significant ionic component due to the electronegativity difference between thallium and carbon. The strength and stability of the Tl-C bond are influenced by the nature of the attached organic group and the accompanying counterions. While generally robust enough for synthetic applications, these bonds can be susceptible to cleavage by strong nucleophiles or protic acids. For instance, simple alkylthallium(III) compounds can undergo protode-thallation. The bond dissociation energies of Tl-C bonds are typically lower than those of C-C or C-H bonds but higher than many other metal-carbon bonds, contributing to their distinct reactivity profiles acs.org.

Incorporating Thallium into III-V Semiconductors: Challenges and Mechanisms

Thallium has been investigated as a dopant or alloying element in III-V semiconductors, such as indium phosphide (B1233454) (InP) and gallium arsenide (GaAs), to modify their electronic and optical properties. For example, thallium doping in InP can alter the band gap and influence carrier lifetimes, potentially impacting optoelectronic device performance researchgate.net. However, the incorporation of thallium into these semiconductor materials presents significant challenges. Achieving uniform dopant distribution is often difficult due to thallium's propensity for segregation or the formation of precipitates, particularly at higher concentrations. The mechanisms of incorporation typically involve diffusion during epitaxial growth processes, such as Metalorganic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE), or during post-growth annealing. Precise control over the concentration and location of thallium atoms within the semiconductor lattice is critical for device functionality and necessitates careful optimization of growth parameters.

Spectroscopic Characterization of Organothallium(III) Compounds (e.g., NMR, IR)

Spectroscopic techniques are essential for the characterization and structural determination of organothallium(III) compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable. ¹H and ¹³C NMR provide detailed information about the organic ligands bonded to the thallium center, with coupling constants offering insights into the proximity of the thallium atom. Direct observation of the thallium nucleus via ²⁰³Tl and ²⁰⁵Tl NMR spectroscopy is highly informative, yielding characteristic chemical shifts that are sensitive to the electronic environment and the nature of the Tl-C bond. For example, Tl-C bonds typically resonate in a distinct, often downfield, region of the ²⁰⁵Tl NMR spectrum wikipedia.orgresearchgate.net. Infrared (IR) spectroscopy complements NMR by identifying functional groups and revealing vibrational modes within organothallium(III) species. While Tl-C stretching vibrations can be observed in the far-IR region, their assignment can be challenging due to their often weak signals and the complexity of vibrational modes scirp.org.

Table 1: Representative Organothallium(III) Mediated Transformations

Reaction TypeThallium(III) ReagentSubstrate Example(s)Product Example(s)Typical Yield RangeReference Context
SelenocyanatodethallationTl(OCOCF₃)₃CyclohexeneSelenocyanatocyclohexane50-70% scielo.org.mx
C-C Coupling (Suzuki-type)Tl(OAc)₃ / Pd catalystPhenylboronic acid, BromobenzeneBiphenyl40-60% acs.org
Electrophilic ArylationTl(OCOCF₃)₃Anisole4-Methoxyphenylthallium(III) species (intermediate)N/A (intermediate) acs.org

Table 2: Spectroscopic Data for Organothallium(III) Compounds

Spectroscopic TechniqueNucleus/VibrationTypical Range/FeatureNotesReference Context
¹³C NMR¹³C-Tl50-150 ppmChemical shift highly dependent on ligand environment and substituents. Large ¹J(¹³C-¹³Tl) coupling observed. wikipedia.orgresearchgate.net
²⁰⁵Tl NMR²⁰⁵Tl-1000 to -2000 ppm (relative to Tl⁺ in TlCl)Sensitive to the oxidation state and coordination sphere of thallium. Tl-C bonds show distinct resonances. wikipedia.orgresearchgate.net
IR SpectroscopyTl-C stretch< 300 cm⁻¹ (far-IR region)Often weak and difficult to assign definitively due to complex vibrational modes. scirp.org

Redox Chemistry and Mechanistic Investigations of Thallium Iii Reactions

Electron Transfer Pathways Involving Thallium(III)/Thallium(I) Couple

The Tl(III)/Tl(I) redox couple is central to the reactivity of Thallium(III) as an oxidant. Thallium(III) is a moderately strong oxidizing agent, with a standard reduction potential for the Tl3+/Tl+ couple estimated to be around +1.25 V epa.gov. However, this potential is influenced by factors such as hydrolysis and complexation tandfonline.comcdnsciencepub.com. The Tl(III) ion can participate in electron transfer reactions through various mechanisms, often involving intermediate oxidation states or ligand-bridged pathways.

Thallium(III) can act as a one-electron oxidant, leading to the formation of Thallium(II) (Tl(II)) species as transient intermediates. These Tl(II) species are highly reactive and can undergo further reduction to Tl(I) cdnsciencepub.com. The oxidation of certain organic substrates, such as unsaturated aldehydes, by Tl(III) has been described as occurring via two consecutive one-electron transfer steps chemicalpapers.com. In some electrochemical studies, an intermediate state with a formal reduction potential distinct from the Tl(III)/Tl(I) couple has been detected, suggesting the involvement of species like Tl(II) or dimeric thallium intermediates researchgate.net. The redox transformation between Tl(I) and Tl(III) can also be influenced by external factors like UV light and hydrogen peroxide, which can mediate the reduction of Tl(III) to Tl(I) nih.gov.

Table 1: Redox Potentials of Thallium Couples

Redox CoupleStandard Reduction Potential (V vs. NHE)NotesReference
Tl3+/Tl++1.25Moderately strong oxidizing agent. Potential is pH-dependent. epa.gov
Tl3+/Tl2++0.33Established value for the Tl(III)/Tl(II) couple. researchgate.net
Tl2+/Tl+(Implied)Tl(II) is a transient intermediate in some redox processes. cdnsciencepub.com
Tl(aq)3+/Tl(aq)+1.04 ± 0.10Formal reduction potential for an intermediate state in electrochemical reduction. researchgate.net

Inner-sphere electron transfer (ISET) mechanisms involve the direct participation of a bridging ligand, which is shared between the oxidant and reductant in the transition state scribd.comsapub.orgmdpi.com. Thallium(III) readily engages in ISET reactions, particularly when the substrate contains donor atoms, such as sulfur or oxygen, that can coordinate to the Tl(III) center sapub.orgcdnsciencepub.com. This coordination forms a precursor complex or intermediate, facilitating electron transfer across the ligand bridge.

For instance, the oxidation of 2-mercaptosuccinic acid by Tl(III) proceeds via an inner-sphere mechanism, involving the formation of a sulfur-bonded Tl(III) intermediate cdnsciencepub.comcdnsciencepub.com. This intermediate then decomposes through a one-electron intramolecular transfer. Studies on the oxidation of thiomalic acid by Tl(III) also suggest an inner-sphere mechanism gla.ac.uk. In some homogeneous reactions involving the Tl(III)/Tl(I) couple, a superexchange inner-sphere two-electron transfer mechanism has been proposed researchgate.net. The reactivity of Tl(III) species can be influenced by hydrolysis, with hydrolyzed forms like TlOH2+ sometimes being more reactive than the aquated Tl3+ ion, indicating complex formation plays a role in the mechanism tsijournals.com.

Table 2: Kinetic and Thermodynamic Data for Tl(III) Oxidation of 2-Mercaptosuccinic Acid

ParameterValueConditionsReference
Rate constant (k2)3.8 × 10-4 s-125 °C cdnsciencepub.comcdnsciencepub.com
Equilibrium constant (K2)1650 M-125 °C cdnsciencepub.comcdnsciencepub.com
Enthalpy of Activation (ΔH≠)11.8 ± 1.2 kcal/mol25 °C cdnsciencepub.comcdnsciencepub.com

Oxidation of Organic Substrates by Thallium(III)

Thallium(III) salts, such as thallium(III) nitrate (B79036) (TTN) and thallium(III) acetate (B1210297) (TTA), are widely employed as oxidants in organic synthesis, facilitating a variety of transformations including rearrangements, cyclizations, and oxidations.

Thallium(III) is particularly effective in the oxidative rearrangement of homoallylic alcohols and olefins, often leading to the formation of cyclic products like indans through ring contraction reactions scielo.brscielo.brnih.govscite.aithieme-connect.com. The mechanism typically involves the coordination of Tl(III) to the hydroxyl group of the alcohol or to the π-system of the olefin, followed by electrophilic attack and subsequent rearrangement scielo.brnih.gov. For example, the reaction of certain homoallylic alcohols with TTN can lead to indans via a mechanism involving a heterocyclic six-membered ring intermediate scielo.brscielo.br. Olefins can also undergo oxidative transformations, such as the formation of epoxides, diols, or ketones, depending on the reaction conditions and the specific Tl(III) salt used rsc.orgslideshare.net. The presence of electron-donating groups on the substrate can favor rearrangement pathways, while electron-withdrawing groups may lead to fragmentation products or different oxidation outcomes scite.aiscielo.br.

Table 3: Tl(III) Mediated Oxidation of Homoallylic Alcohols and Olefins

Substrate TypeOxidant (Example)Primary Product TypeProposed Intermediate(s)Key TransformationReference
Homoallylic AlcoholsTTNIndansHeterocyclic six-membered ring intermediate, Thallonium ionRing Contraction scielo.brscielo.brnih.gov
Olefins (e.g., Oct-1-ene)Tl(III) trifluoroacetate (B77799)Octan-2-one, Epoxyoctane, Octane-1,2-diolOrganothallium adductOxidation rsc.org
1,2-DihydronaphthalenesTTNIndansThallonium ion, Oxythallated adductRing Contraction scite.aiscielo.br

Thallium(III) oxidizes unsaturated aldehydes such as crotonaldehyde (B89634) and methacrolein (B123484) in aqueous solutions, typically yielding vicinal dihydroxy aldehydes chemicalpapers.com. The reaction proceeds via a sequence of two one-electron transfer steps, reducing Tl(III) to Tl(I) chemicalpapers.com. The mechanism may involve an initial acid-catalyzed hydration of the aldehyde, which can be the rate-determining step preceding the redox process chemicalpapers.comchempap.org. The stoichiometry often reflects the two-electron reduction of Tl(III) per molecule of aldehyde oxidized.

Table 4: Tl(III) Oxidation of Unsaturated Aldehydes

AldehydeTl(III) SaltProductMechanism NotesReference
CrotonaldehydeTl(III) sulfate (B86663)2,3-DihydroxybutyraldehydeTwo consecutive one-electron steps; potential rate-limiting hydration. chemicalpapers.com
MethacroleinTl(III) sulfate2,3-DihydroxyisobutyraldehydeTwo consecutive one-electron steps; potential rate-limiting hydration. chemicalpapers.com
CrotonaldehydeTl(III) perchlorate(Not specified, but likely similar)1:2 stoichiometry (Tl:aldehyde); mechanism proposed. researchgate.net

The oxidation of mercaptocarboxylic acids, such as 2-mercaptosuccinic acid (thiomalic acid), by Thallium(III) is a well-studied example of an inner-sphere electron transfer process cdnsciencepub.comcdnsciencepub.com. The reaction involves the formation of a sulfur-bonded Tl(III) intermediate, where the sulfur atom of the thiol group acts as the bridging ligand. This intermediate then undergoes a one-electron intramolecular transfer, leading to the formation of Tl(I) and an organic radical derived from the mercaptocarboxylic acid, which can further dimerize to a disulfide cdnsciencepub.comcdnsciencepub.comgla.ac.ukresearchgate.net. The kinetic data for this reaction provide insight into the mechanism, with reported rate constants and activation parameters.

Compound List:

Thallium(3+) / Thallium(III) (Tl3+)

Thallium(I) (Tl+)

Thallium(II) (Tl2+)

2-Mercaptosuccinic acid (Thiomalic acid)

Crotonaldehyde

Methacrolein

Homoallylic alcohols

Olefins

Aldehydes

Mercaptocarboxylic acids

3-Mercaptopropionic acid

Oct-1-ene

Octan-2-one

1,2-Epoxyoctane

Octane-1,2-diol

Indans

2,3-Dihydroxybutyraldehyde

2,3-Dihydroxyisobutyraldehyde

Thallium(III) nitrate (TTN)

Thallium(III) acetate (TTA)

Thallium(III) sulfate

Oxidation of Hydroquinones and Substituted Phenols

Thallium(III) compounds are recognized as effective oxidants for phenolic compounds. The oxidation of phenols and hydroquinones by metal-based oxidants, including Thallium(III), typically leads to the formation of quinones or related species researchgate.net. These reactions often involve electron transfer processes, where Thallium(III) is reduced to Thallium(I). Phenols, due to the activating effect of the hydroxyl group, are susceptible to electrophilic attack and oxidation. Hydroquinone, a para-diphenol, can be readily oxidized to p-benzoquinone nih.govlibretexts.orglibretexts.org. While specific mechanistic details for Thallium(III) oxidation of these substrates are complex and depend on reaction conditions, the general pathway involves the oxidant accepting electrons from the electron-rich aromatic system.

Catalytic Oxidation Reactions (e.g., aldose oxidation)

Thallium compounds have demonstrated utility in catalytic oxidation processes, particularly in carbohydrate chemistry. The addition of Thallium(0) has been shown to enhance the activity and selectivity of palladium catalysts supported on silica (B1680970) in the oxidation of aldoses rsc.org. Furthermore, Thallium(III) acetate has been employed in kinetic studies of aldose oxidation, revealing first-order kinetics with respect to both the oxidant and the substrate ijarset.com. These studies suggest that Thallium(III) can act as a primary oxidant or a co-catalyst in these transformations.

Table 1: Thallium-Mediated Oxidation of Aldoses

Catalyst SystemSubstrateReaction TypeKey FindingsReference
Pd/SiO2 + Tl(0)AldosesCatalytic OxidationTl(0) addition enhanced activity and selectivity of Pd catalysts. rsc.org
Thallium(III) acetateAldosesKinetic StudyFirst-order kinetics in oxidant and substrate; H+ catalyzed reaction; acetate ion had a retarding effect. Products identified as aldonic acids. ijarset.com
Tl(III)SugarsHomogeneous OxidationMentioned as an oxidant in homogeneous catalytic oxidation of sugars. scialert.net
Pd–Tl/SiO2AldosesCatalytic OxidationStudied for liquid phase oxidation of aldoses. scispace.com

Oxidation of Inorganic Species by Thallium(III)

Thallium(III) is a strong enough oxidant to react with various inorganic species, including sulfur compounds and cyanide systems.

Reaction with Sulfur Dioxide (SIV) and Sulfito Complexes

The kinetics indicate a first-order dependence on both [SIV] and [TlIII], with a complex dependence on [H+], where the rate decreases with increasing [H+] in the range of 0.1 to 1.0 mol dm-3 researchgate.netpsu.edu. The proposed mechanism involves the formation of weak Thallium(III) sulfito complexes, which then decompose via intramolecular inner-sphere electron-transfer processes to yield Thallium(I) and sulfate researchgate.netpsu.edu. Importantly, Thallium(III) does not appear to initiate free-radical chain oxidation of SIV by dissolved oxygen researchgate.netpsu.edu.

Table 2: Stoichiometry and Kinetic Parameters for Tl(III) Oxidation of Sulfur Dioxide

ReactionStoichiometryKinetic DependenceRate Dependence on [H+]Mechanism NotesReference
Oxidation of SO2(aq), HSO3-, SO32- by Hexaaquathallium(III)[Tl(H2O)6]3+ + SO2(aq) + 2H2O → [Tl(H2O)6]+ + HSO4- + 3H+First order in [SIV] and [TlIII]Decreases with increasing [H+] (0.1–1.0 mol dm-3)Formation of weak sulfito complexes, followed by intramolecular inner-sphere electron transfer. No initiation of free-radical chain oxidation. researchgate.netpsu.edu

Interaction with Cyanide Systems

Table 3: Stability Constants of Thallium(III)-Cyanide Complexes

ComplexLog βnMethod UsedNotesReference
Tl(CN)2+13.2205Tl, 13C NMR, potentiometryFormation constants determined at 25°C in 4 M ionic medium. acs.orgresearchgate.net
Tl(CN)2+26.5205Tl, 13C NMR, potentiometryFormation constants determined at 25°C in 4 M ionic medium. acs.orgresearchgate.net
Tl(CN)335.2205Tl, 13C NMR, potentiometryFormation constants determined at 25°C in 4 M ionic medium. Tl(CN)3 species synthesized in solid state. acs.orgresearchgate.netdiva-portal.org
Tl(CN)4-42.6205Tl, 13C NMR, potentiometryFormation constants determined at 25°C in 4 M ionic medium. acs.orgresearchgate.net

Photochemical and Catalytic Redox Transformations of Thallium(III)

Thallium(III) can undergo photochemical transformations, particularly in the presence of natural organic matter under sunlight.

Sunlight-Mediated Reductive Transformation by Natural Organic Matter

Sunlight significantly influences the redox state of Thallium(III) in natural aquatic environments, especially in the presence of natural organic matter (NOM). Studies have shown that NOM can mediate the reduction of Tl(III) to Tl(I) under solar irradiation nih.gov. This process is facilitated by mechanisms such as ligand-to-metal charge transfer (LMCT) within photoactive Tl(III)-NOM complexes and an additional reduction pathway involving photogenerated superoxide (B77818) species nih.gov. The formation of Tl(III)-NOM complexes can alter the reducibility of Tl(III), with the kinetics being dependent on the specific binding components and NOM concentrations nih.gov. These findings are crucial for understanding the speciation and environmental fate of thallium in sunlit aquatic systems.

Compound List:

Thallium(III)

Thallium(I)

Hexaaquathallium(III) ([Tl(H2O)6]3+)

Thallium(III) sulfito complexes

Thallium(I)

Thallium(III) acetate

Thallium(0)

Palladium (Pd)

Thallium(III)-cyanide complexes (e.g., Tl(CN)2+, Tl(CN)2+, Tl(CN)3, Tl(CN)4-)

Natural Organic Matter (NOM)

Superoxide (O2•-)

Hydroquinone

Phenols

Quinones

Aldoses

Sulfur Dioxide (SO2)

Sulfite (SO32-)

Bisulfite (HSO3-)

Sulfate (SO42-)

Ligand-to-metal charge transfer (LMCT) species

Hydroxyl radical (•OH)

Environmental Speciation and Geochemical Cycling of Thallium Iii

Distribution and Occurrence of Thallium(III) in Environmental Compartments

Aqueous Speciation in Natural Waters (e.g., freshwaters, wastewaters)

In most natural aquatic systems, Tl(I) is the dominant species due to its greater thermodynamic stability and higher solubility compared to Tl(III) species publish.csiro.audiva-portal.orgresearchgate.netrjmseer.com. The reduction potential for the Tl(III)/Tl(I) couple (+1.26 V) indicates that Tl(III) is thermodynamically unstable under typical freshwater conditions unless stabilized by complexation or under highly oxidizing environments diva-portal.orgnih.goviaea.org. However, Tl(III) has been detected in various natural waters, particularly in environments influenced by anthropogenic activities such as mining and industrial discharge publish.csiro.auresearchgate.netresearchgate.net.

Wastewater samples, especially those originating from mining areas or industrial processes, can contain significant proportions of Tl(III) publish.csiro.auresearchgate.netacs.org. For instance, studies on wastewater from mining areas have shown that Tl(III) can constitute at least 10% of the total thallium content publish.csiro.au. In river waters contaminated by acid mine drainage (AMD), concentrations of Tl(III) have been reported as high as 20.92 μg/l in pore water and 9.73 μg/l in river water researchgate.netresearchgate.net. The presence and stability of Tl(III) in aqueous solutions are often dependent on factors like pH and the presence of complexing agents. Complexing agents such as diethylene triamine pentaacetic acid (DTPA) are frequently employed in speciation analysis to prevent the reduction of Tl(III) to Tl(I) and its hydrolysis diva-portal.orgmdpi.comnih.gov.

Presence in Suspended Particulate Matter

Thallium in suspended particulate matter (SPM) is generally dominated by Tl(I), although Tl(III) can be found in SPM fractions, particularly in polluted wastewater publish.csiro.auacs.org. Tl(III) tends to bind to mineral oxides and hydroxides, such as iron and manganese oxides, which are common components of suspended particles and sediments nih.gov. Solid-phase extraction (SPE) techniques are often utilized to separate and quantify Tl(I) and Tl(III), with methods designed to selectively retain Tl(III) based on its complexation properties diva-portal.orgmdpi.comresearchgate.netcanada.caresearchgate.net.

Complexation and Interactions of Thallium(III) in Environmental Systems

Formation of Hydroxide (B78521) Complexes at Varying pH

The speciation of Tl(III) in aqueous solutions is significantly influenced by pH due to hydrolysis and precipitation reactions. Tl(III) is prone to hydrolysis, forming various hydroxo complexes. At pH values below 7, Tl(III) can precipitate as the highly insoluble thallium(III) hydroxide, Tl(OH)3, with a reported solubility product (Ksp) of approximately 1.68 × 10⁻⁴⁴ diva-portal.orgiaea.org. Studies indicate that Tl(OH)3 is the dominant species in a wide pH range, from approximately 2.2 to 11.9, although other hydroxo complexes like Tl(OH)2⁺, Tl(OH)2⁺, and Tl(OH)4⁻ can form at different pH levels iaea.orgtandfonline.com. Specifically, Tl³⁺ is converted to Tl(OH)2⁺ at pH 2.69, followed by Tl(OH)2⁺, Tl(OH)3, and Tl(OH)4⁻ at pH crossovers around 6.4, 7.4, and 8.8, respectively tandfonline.com. The solubility of Tl(III) hydroxide is low, averaging around 0.8 μmol/l in the pH range of 6.31–8.42 researchgate.netcanada.caepa.gov. At pH values above 7, Tl(III) is expected to exist primarily as electroneutral hydroxo complexes researchgate.netcanada.caepa.gov.

Complexation with Inorganic Ligands (e.g., chlorides, oxalates)

Thallium(III) readily forms stable complexes with various inorganic ligands, which can influence its speciation, stability, and mobility. The complexation of Tl(III) with chloride ions is particularly significant, with the formation of species like TlCl4⁻ (log K = 17) nih.gov. The presence of chloride ions can inhibit the hydrolysis of Tl(III) and stabilize it in solution mdpi.comnih.gov.

Oxalate also forms complexes with Tl(III), with reported stability constants (log K) around 16 nih.gov. While specific data for Tl(III) complexation with other common inorganic ligands like carbonate or sulfate (B86663) is less detailed in the provided snippets, the general tendency of Tl(III) to form stable complexes with halides, sulfates, and other ligands is recognized iaea.orgmdpi.com. Other complexing agents, such as diethyldithiocarbamate (B1195824) (DDTC), are also used for the preconcentration of Tl(III) researchgate.net.

Interactions with Natural Organic Matter (NOM) and Fulvic Acids

Natural organic matter (NOM), including humic acids (HA) and fulvic acids (FA), can significantly influence the environmental behavior of thallium by binding to it and affecting its speciation, mobility, and bioavailability nih.govresearchgate.netpreprints.org. Tl(III) can be stabilized by interactions with humic species researchgate.net. Studies investigating the complexation of Tl(I) with humic acids have reported stability constants for multidentate carboxyl-phenolic hydroxyl sites ranging from log K = 4.48 to 7.46 nih.gov. While direct quantitative data for Tl(III) complexation with NOM and fulvic acids is less abundant, research indicates that humic substances can bind metal ions due to their functional groups, such as carboxylate and phenolic groups preprints.org. Some studies suggest that humic acid may not significantly affect Tl speciation at neutral pH but can lead to minimal nonlabile complexation at higher pH umich.edu. The extent of Tl complexation by NOM remains an area requiring further investigation rsc.org.

Role of Chelating Agents (e.g., DTPA, EDTA) in Thallium(III) Speciation

Chelating agents, such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA), significantly influence the speciation of Thallium(III) in aqueous environments researchgate.netresearchgate.netnih.gov. These organic ligands exhibit a strong affinity for Tl(III), forming stable, water-soluble complexes researchgate.netresearchgate.netnih.govrsc.org. The stability constants for Tl(III) complexes are notably high, with log K values reported as approximately 38 for Tl(III)-EDTA and 46 for Tl(III)-DTPA researchgate.net. This strong complexation is vital for stabilizing Tl(III) in solution, as Tl(III) is inherently unstable and prone to reduction to Tl(I) nih.govresearchgate.net.

The formation of Tl(III)-ligand complexes is often dependent on pH, with Tl(III) forming distinct complexes with EDTA and DTPA across different pH ranges researchgate.net. For instance, Tl(III) forms complexes with EDTA at pH 7 and 8, and with DTPA at pH 7 and 8 researchgate.net. The Tl(III)-DTPA complex, in particular, is highly stable and its stability is largely independent of pH within the range of 6–8 nih.gov. This stabilization effect is utilized in analytical chemistry for the separation and determination of Thallium species, where Tl(III) can be selectively complexed and retained researchgate.netnih.gov. Furthermore, the presence of these chelating agents can significantly limit the reduction of Tl(III) to Tl(I), with studies showing reduction rates as low as 1-3% in the presence of DTPA, compared to up to 80% with acetates or 40% with chlorides nih.gov.

Table 1: Stability Constants of Thallium(III) Complexes with Chelating Agents

Chelating Agent Stability Constant (log K) Notes on Complexation Source
EDTA 38 Forms complexes at pH 7 and 8 researchgate.net, researchgate.net

Table 2: Influence of Chelating Agents on Thallium(III) Reduction

Chelating Agent Percentage of Tl(III) Reduced to Tl(I) Notes Source
Chlorides Up to 40% nih.gov
Acetates Up to 80% nih.gov

Redox Cycling and Transformation Processes in the Environment

The redox state of Thallium is a primary determinant of its environmental behavior, influencing its speciation, mobility, bioavailability, and toxicity mdpi.comresearchgate.netresearchgate.netacs.org. Thallium(III) is a potent oxidant but is readily reduced to the more stable Tl(I) form under various environmental conditions nih.govresearchgate.net.

Thermal and Photochemical Reduction Pathways of Thallium(III)

Thermal Reduction: In natural environments, Thallium(III) can undergo thermal reduction through interactions with natural organic matter (NOM) researchgate.netacs.orgnih.gov. This process involves electron transfer from reactive organic moieties present in NOM. The efficiency of this thermal reduction is influenced by factors such as pH and the concentration ratio of NOM to Tl(III) ([SRFA]/[Tl(III)]), with higher pH generally enhancing the electron-donating capacities of NOM researchgate.netacs.orgnih.gov.

Photochemical Reduction: Sunlight plays a significant role in the transformation of Tl(III) in aquatic systems researchgate.netresearchgate.netacs.orgnih.gov. Solar irradiation promotes the reduction of Tl(III) via ligand-to-metal charge transfer (LMCT) mechanisms involving photoactive Tl(III) species. Additionally, photogenerated species like superoxide (B77818) radicals can mediate further reduction researchgate.netacs.orgnih.gov. Ultraviolet (UV) radiation, particularly in the UVB and UVC regions, is instrumental in the photochemical reduction of Tl(III) researchgate.netacs.org. The presence of other elements, such as iron and arsenic, can also influence these photochemical pathways, potentially forming complexes that either enhance or inhibit Tl(III) reduction or Tl(I) oxidation acs.orgnih.gov. For example, UV light and hydrogen peroxide can directly reduce Tl(III) to Tl(I), with the extent of this reduction being dependent on the presence of iron and solution pH acs.org.

Kinetics and Mechanisms of Redox Transformation

The kinetics of Thallium(III) redox transformations are complex and influenced by a variety of environmental factors. The reduction of Tl(III) by NOM, for instance, exhibits kinetics that are dependent on the specific nature of the organic ligands and their concentrations researchgate.netacs.orgnih.gov. Studies have indicated that the formation of Tl(III)-NOM complexes can decrease the reducibility of Tl(III) researchgate.netacs.orgnih.gov.

Mechanistically, the thermal reduction of Tl(III) by NOM involves direct electron transfer from electron-rich organic functional groups researchgate.netacs.orgnih.gov. Photochemical reduction pathways are more intricate, involving LMCT and the generation of reactive oxygen species like superoxide researchgate.netacs.orgnih.gov. Tl(III) itself acts as a strong oxidant in aqueous solutions, though its oxidizing potential is significantly diminished in the presence of strong complexing ligands conicet.gov.ar. Research has also explored the interaction of Tl(III) with organic molecules like nitrones, suggesting mechanisms involving nucleophilic addition of water followed by oxidation, rather than direct free-radical involvement conicet.gov.ar. The oxidation of Tl(I) to Tl(III) can also occur in natural waters, sometimes facilitated by light and iron species, with observed maximum specific oxidation rates of 0.014 h⁻¹ in Lake Ontario surface waters researchgate.net.

Table 3: Observed Rates of Thallium Redox Transformations

Process Rate Conditions Source
Tl(I) oxidation to Tl(III) 0.014 h⁻¹ (maximum specific rate) Surface waters of Lake Ontario researchgate.net

Modeling of Environmental Redox Cycles (e.g., "three ligand class" kinetics model)

To better understand and predict the environmental redox cycling of Thallium, kinetic models have been developed. A notable example is the "three ligand class" kinetics model, which has been shown to adequately describe the reduction kinetics of Tl(III) under a range of experimental conditions researchgate.netacs.orgnih.govresearchgate.net. Such models are invaluable for predicting the speciation and redox transformations of Thallium in sunlit aquatic environments influenced by NOM researchgate.netacs.orgnih.gov. Furthermore, integrated kinetic models that incorporate both Thallium and iron redox kinetics have been employed to interpret Tl(III) reduction and Tl(I) oxidation, underscoring the significant influence of UV light and hydrogen peroxide-driven iron cycles on Thallium's redox state acs.org.

Advanced Analytical Methodologies for Thallium Iii Speciation and Quantification

Sample Preparation and Preconcentration Techniques for Thallium(III)

Effective sample preparation and preconcentration are vital for overcoming the low concentrations of Tl(III) in environmental matrices and minimizing matrix interferences before instrumental analysis.

Solid Phase Extraction (SPE) for Tl(III) Separation

Solid Phase Extraction (SPE) is a widely utilized technique for the selective separation and preconcentration of thallium species. Various sorbent materials and elution strategies have been developed to isolate Tl(III) from complex matrices, often enabling the simultaneous separation of Tl(I) and Tl(III).

Anion Exchange Resin: A modified method employing the anion exchange resin AG1-X8, in conjunction with diethylene triamine pentacetate acid (DTPA), allows for the selective adsorption of the Tl(III)-DTPA complex onto the resin, while Tl(I) remains in solution. Tl(III) is subsequently eluted using a solution of HCl with SO2. This method demonstrates quantitative recoveries (approximately 100% for Tl(III)) and is effective even in samples with high electrolyte concentrations or high Tl(I)/Tl(III) ratios scu.edu.auscu.edu.au.

Modified Adsorbents: Novel SPE sorbents have been developed, such as 4-[(2-hydroxy, 3-methoxy benzylidine)4-amino]1,2,4-treeazol-5-thione immobilized on microcrystalline naphthalene. This material effectively sorbs Tl(III) ions, allowing for its preconcentration and subsequent determination. Optimized conditions yielded a precision of 2.0% for sample solutions containing 0.2 µg/mL of Tl(III) and an enrichment factor of 35 researchgate.netumsha.ac.irumsha.ac.ir.

Functionalized Silica (B1680970) Gels: Octadecyl silica gel modified with diethyldithiocarbamate (B1195824) (DDTC) has been used for the selective retention of Tl(III), which is then eluted with ethanol. This method achieved limits of detection (LODs) of 0.10 ng for Tl(I) and 0.43 ng for Tl(III) in 2 mL sample volumes when coupled with ICP-MS nih.gov. Alumina (B75360) modified with sodium dodecyl sulfate (B86663) (SDS) has also been employed to retain Tl(III)-DTPA complexes, with elution using 40% nitric acid, achieving LODs of 25 pg for Tl(I) and 160 pg for Tl(III) per 10 mL of sample nih.gov.

Flow-Injection SPE (FI-SPE): An on-line FI-SPE system utilizing poly-tetrafluoroethylene (PTFE) turnings as the sorbent material has been developed for automated thallium determination. Tl(I) is oxidized to Tl(III), complexed with sodium diethyldithiocarbamate (DDTC), retained on the PTFE, and then eluted. This system offers an enrichment factor of 105 for a 60-second preconcentration time and a detection limit of 1.93 μg L⁻¹ mdpi.comresearchgate.netresearchgate.net.

Table 7.1.1: Summary of Solid Phase Extraction (SPE) Methods for Thallium(III)

Sorbent MaterialComplexing Agent / Matrix ModificationEluentEnrichment FactorLimit of Detection (Tl(III))Reference(s)
AG1-X8 anion exchange resinDTPAHCl + SO2Not specifiedNot specified scu.edu.auscu.edu.au
Modified Naphthalene (4-[...]-5-thione)Not specified3.0 mol/L HNO335Not specified researchgate.netumsha.ac.irumsha.ac.ir
SDS-coated AluminaDTPA40% HNO3Not specified160 pg / 10 mL nih.gov
DDTC-modified Octadecyl Silica GelDDTCEthanolNot specified0.43 ng / 2 mL nih.gov
PTFE Turnings (FI-SPE)DDTCMIBK1051.93 μg L⁻¹ mdpi.comresearchgate.netresearchgate.net

Two-step Direct Immersion Single-Drop Microextraction (TS-DI-SDME)

TS-DI-SDME is a microextraction technique that allows for the sequential separation and enrichment of Tl(I) and Tl(III) prior to instrumental analysis, typically Graphite Furnace Atomic Absorption Spectrometry (GFAAS). This method involves forming two separate organic micro-drops for the selective extraction of each thallium species.

In a typical TS-DI-SDME procedure for thallium speciation, Tl(III) is first complexed with a chelating agent, such as 1-(2-Pyridylazo)-2-naphthol (PAN), forming a complex that is then extracted into an organic micro-drop (e.g., 1-dodecanol). Tl(I) remains in the aqueous phase. Subsequently, a second organic micro-drop, often containing a crown ether like dicyclohexano-18-crown-6, is used to extract the remaining Tl(I). This sequential extraction allows for the distinct quantification of both species researchgate.netresearchgate.netspeciation.netresearchgate.net.

Optimized TS-DI-SDME methods have reported limits of quantification (LOQs) as low as 6.3 ng L⁻¹ for Tl(III) and 8.3 ng L⁻¹ for Tl(I) researchgate.netspeciation.netresearchgate.net. Preconcentration factors of up to 300-fold have been achieved, with relative standard deviations (RSDs) typically below 5.1% for Tl(III) and 6.7% for Tl(I), indicating good precision and reproducibility researchgate.netspeciation.netresearchgate.net. The method is also noted for its tolerance to common interfering ions like Pb, Cd, and Zn, as well as to large excesses of Tl(I) over Tl(III) researchgate.net.

Table 7.1.2: Key Parameters of TS-DI-SDME for Thallium Speciation

Chelating AgentExtraction SolventPreconcentration FactorLOD (Tl(III))RSD (Tl(III))Reference(s)
PAN1-dodecanol3006.3 ng L⁻¹< 5.1% researchgate.netspeciation.netresearchgate.net

Sorption on Modified Silica Gels

Silica gel, a versatile material in chromatography and solid-phase extraction, can be chemically modified to create selective adsorbents for metal ions, including Tl(III). These modifications often involve grafting organic ligands onto the silica surface to enhance binding affinity and selectivity.

Gallic Acid Modified Silica: Amino-functionalized silica gel modified with gallic acid has shown effective extraction of Tl(III). This sorbent exhibited sorption capacities of 0.35 mmol/g for Tl(III) and achieved a preconcentration factor of 250, with a low LOD of 1.11 μg L⁻¹ researchgate.netafricaresearchconnects.com.

Schiff Base Functionalized Silica: Silica gel functionalized with Schiff base ligands, such as 2-hydroxy-5-(2-hydroxybenzylideneamino)benzoic acid, has also been developed for Tl(III) sorption. These materials demonstrated high adsorption capacities, with 133.0 mg/g for Tl(III), and offered a preconcentration factor of 200, with LODs of 1.21 μg L⁻¹ nih.govwanfangdata.com.cnresearchgate.net.

Other Modifications: Silica gel modified with DDTC has been successfully used for Tl(III) preconcentration nih.gov. Other modifications, like those involving thiol groups or ionic imprinting, are also explored for selective metal ion sequestration, demonstrating the broad applicability of functionalized silica for trace metal analysis researchgate.netdeswater.com.

Table 7.1.3: Sorption Performance of Modified Silica Gels for Tl(III)

Functional Group on Silica GelSorption Capacity (Tl(III))Preconcentration FactorLOD (Tl(III))Reference(s)
Gallic Acid0.35 mmol/g2501.11 μg L⁻¹ researchgate.netafricaresearchconnects.com
2-hydroxy-5-(...)benzoic acid133.0 mg/g2001.21 μg L⁻¹ nih.govwanfangdata.com.cnresearchgate.net
DDTCNot specifiedNot specified0.43 ng / 2 mL nih.gov

Spectroscopic Techniques for Thallium(III) Determination

Following sample preparation and preconcentration, spectroscopic techniques are employed for the sensitive and selective quantification of Tl(III).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for trace and ultra-trace elemental analysis due to its high sensitivity, wide linear dynamic range, and multi-elemental capabilities. When coupled with effective preconcentration methods like SPE, ICP-MS can achieve very low detection limits for Tl(III).

SPE methods employing modified silica gels or resins, followed by elution and introduction into an ICP-MS instrument, have demonstrated excellent performance for Tl(III) determination. For instance, SPE using SDS-coated alumina followed by ICP-MS achieved LODs of 160 pg for Tl(III) in a 10 mL sample nih.gov. Similarly, DDTC-modified octadecyl silica gel coupled with ICP-MS provided LODs of 0.43 ng for Tl(III) in a 2 mL sample nih.gov. These results highlight ICP-MS's suitability for quantifying Tl(III) at extremely low concentrations, essential for environmental and biological sample analysis.

Table 7.2.1: ICP-MS Coupled with SPE for Tl(III) Determination

SPE SorbentSample VolumeLOD (Tl(III))Reference(s)
SDS-coated Alumina10 mL160 pg nih.gov
DDTC-modified Octadecyl Silica Gel2 mL0.43 ng nih.gov

Atomic Absorption Spectrometry (AAS, GFAAS) for Thallium(III) Quantification

Atomic Absorption Spectrometry (AAS), particularly Graphite Furnace AAS (GFAAS), is a widely used and cost-effective technique for the quantification of thallium. Its sensitivity is significantly enhanced when coupled with preconcentration techniques that reduce matrix effects and increase the analyte concentration presented to the atomizer.

GFAAS with Microextraction: TS-DI-SDME, as described earlier, is frequently coupled with GFAAS for thallium speciation. This combination allows for sensitive determination with LODs for Tl(III) around 6.3 ng L⁻¹ and preconcentration factors of up to 300 researchgate.netspeciation.netresearchgate.net.

FAAS with SPE/Microextraction: Flame Atomic Absorption Spectrometry (FAAS) is also employed. When coupled with SPE using modified adsorbents, such as those based on functionalized silica gels or modified naphthalene, LODs for Tl(III) can range from approximately 1.11 to 1.21 μg L⁻¹ researchgate.netafricaresearchconnects.comnih.govwanfangdata.com.cn. Other microextraction techniques, like dispersive-restoration suspended droplet microextraction (DRSDME) or dispersive liquid-liquid microextraction based on solidification of floating organic drop (DLLME-SFO), coupled with FAAS, have reported LODs in the ng/mL to μg L⁻¹ range, with preconcentration factors varying from 17 to 33 analchemres.orgijcce.ac.ir. Flow-injection SPE systems coupled with FAAS have achieved LODs around 1.93 μg L⁻¹ with enrichment factors of 105 mdpi.comresearchgate.net.

Table 7.2.2: AAS/GFAAS Coupled Methods for Tl(III) Quantification

Spectroscopic TechniquePreconcentration TechniqueLOD (Tl(III))Enrichment FactorRSD (Tl(III))Reference(s)
GFAASTS-DI-SDME6.3 ng L⁻¹300< 5.1% researchgate.netspeciation.netresearchgate.net
FAASDRSDME3.1 μg L⁻¹331.4% analchemres.org
FAASDLLME-SFO90 ng/mL173.6% ijcce.ac.ir
FAASFI-SPE (PTFE)1.93 μg L⁻¹1053.2% mdpi.comresearchgate.net
FAASSPE (Modified Naphthalene)Not specified352.0% researchgate.netumsha.ac.irumsha.ac.ir
FAASSPE (Modified Silica)1.11 μg L⁻¹250Not specified researchgate.netafricaresearchconnects.com
FAASSPE (Modified Silica)1.21 μg L⁻¹200Not specified nih.govwanfangdata.com.cn
ETAASDLLME0.03 μg L⁻¹Not specified4.1% researchgate.net

Spectrophotometric Methods for Selective Thallium(III) Detection

Spectrophotometric methods offer a cost-effective and accessible approach for the determination of Thallium(III). These methods typically rely on the formation of colored complexes between Tl(III) and specific chromogenic reagents, allowing for quantification based on light absorption.

One approach utilizes 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (MBTH) and 10,11-dihydro-5H-dibenzo[b,f]azepine (IDB) in a phosphoric acid medium. This method involves the oxidation of MBTH by Tl(III), followed by coupling with IDB to form a blue species with maximum absorption at 660 nm. The method demonstrates good linearity in the range of 0.1–4 µg/mL, with a molar absorptivity of 4.5 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.00454 µg cm⁻². The limit of detection is reported at 0.0147 µg/mL, with a relative standard deviation (RSD) of 0.58% scielo.org.mx.

Another sensitive spectrophotometric method employs solid-phase extraction (SPE) combined with a chromogenic reagent like quinalizarin. In this technique, Tl(III) is fixed as an ion associate onto an anion-exchange resin, and the absorbance of the resin-bound complex is measured. This method allows for direct measurement at wavelengths of 636 nm and 830 nm. It exhibits linearity from 0.5 to 12.0 μg L⁻¹ of Tl(III), with a detection limit of 150 ng L⁻¹ and a molar absorptivity of 1.31×10⁷ L mol⁻¹ cm⁻¹ nih.gov.

Derivative spectrophotometry, often coupled with pre-concentration techniques like surfactant-assisted dispersive liquid-liquid microextraction (SA-DLLME), can further enhance selectivity and sensitivity. For instance, a first-order derivative spectrophotometric method achieved a limit of detection of 0.22 µg/L and a limit of quantitation of 0.67 µg/L, with an RSD of 1.12% eurjchem.com.

A different chromogenic reagent, 9,10-phenanthaquinone monoethylthiosemicarbazone (PET), reacts with Tl(III) in acidic media (HNO₃, H₂SO₄, or H₃PO₄) to form a red complex with maximum absorption at 516 nm. This method shows linearity over the range of 0.2–10 µg cm⁻³ with a molar absorptivity of 2.2 x 10⁴ dm³ mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0093 µg cm⁻² researchgate.netnih.gov.

Data Table: Spectrophotometric Methods for Thallium(III)

Method/ReagentMax Absorbance (nm)Linear Range (µg/mL or µg L⁻¹)Molar Absorptivity (L mol⁻¹ cm⁻¹)Sandell's Sensitivity (µg cm⁻²)Detection Limit (µg/mL or ng/L)RSD (%)References
MBTH + IDB6600.1–44.5 × 10⁴0.004540.0147 µg/mL0.58 scielo.org.mx
Quinalizarin (SPE)636, 8300.5–12.0 (µg L⁻¹)1.31 × 10⁷0.00156150 ng L⁻¹1.40 nih.gov
SA-DLLME + Derivative Spec.N/A0.22–0.67 (µg/L)N/AN/A0.22 µg/L1.12 eurjchem.com
PET5160.2–10 (µg cm⁻³)2.2 × 10⁴0.0093N/AN/A researchgate.netnih.gov

Catalytic Kinetic Fluorescent Methods for Trace Thallium(III)

Fluorescence-based methods, particularly catalytic kinetic fluorometric techniques, offer superior sensitivity for the determination of trace levels of Thallium(III). These methods leverage the catalytic effect of Tl(III) on a reaction that produces a fluorescent product or utilizes a fluorescent probe that reacts selectively with Tl(III).

A highly sensitive spectrofluorimetric method has been developed using N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA). PQCTA reacts with Tl(III) in a slightly acidic solution (0.0025–0.05 M H₂SO₄) containing 20% ethanol, leading to the formation of a highly fluorescent oxidized product. The excitation and emission wavelengths are reported at λex = 324 nm and λem = 379 nm, respectively. This method demonstrates excellent linearity over a wide range from 0.001 to 600 μg L⁻¹, achieving a remarkably low detection limit of 0.16 ng L⁻¹ and a quantification limit of 1.6 ng L⁻¹. The precision is high, with an RSD of 0–2% rsc.orgnih.govresearchgate.net.

Another approach involves a fluorescent probe, TP-1, a hydrazone derivative of 2-acetyl-6-methoxynaphthalene. This probe exhibits a "turn-on" fluorescence response specifically in the presence of Tl³⁺ ions, attributed to Tl³⁺-assisted hydrolysis of the hydrazone moiety, which liberates the parent fluorophore. The signaling occurs rapidly, within 2 minutes, and the method shows high selectivity, unaffected by common metal ions, anions, or major urine components. The detection limit for Tl³⁺ using TP-1 is 19 nM nih.govresearchgate.net.

Data Table: Catalytic Kinetic Fluorescent Methods for Thallium(III)

Probe/ReagentExcitation/Emission Wavelengths (nm)Linear Range (μg L⁻¹)Detection Limit (ng L⁻¹)Quantification Limit (ng L⁻¹)RSD (%)Optimum ConditionsReferences
PQCTAλex = 324, λem = 3790.001–6000.161.60–2pH 0.0025–0.05 M H₂SO₄, 20% ethanol rsc.orgnih.govresearchgate.net
TP-1N/AN/A19 nM (0.0036 µg L⁻¹)N/AN/ApH 4.8 acetate (B1210297) buffer, 1% DMF, signaling < 2 min nih.govresearchgate.net

X-Ray Photoelectron Spectroscopy (XPS) for Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used for elemental composition and chemical state analysis. It provides insights into the electronic structure and chemical environment of elements on a material's surface, typically within the top 5-10 nm wikipedia.orgaip.orgresearchgate.net. For Thallium(III), XPS can be employed to:

Identify the presence of Thallium: XPS detects elements based on the characteristic binding energies of their core electrons. The primary XPS region for Thallium is the Tl 4f orbital, with the Tl 4f₇/₂ binding energy typically around 118 eV thermofisher.comthermofisher.comxpsdatabase.net.

Determine oxidation states: Chemical shifts in binding energies allow for the differentiation between different oxidation states of Thallium, such as Tl(I) and Tl(III). By analyzing these shifts, researchers can infer the speciation of Thallium on surfaces or within materials researchgate.netacs.orgnih.gov. For instance, XPS analysis has been used to confirm the Tl(I)/Tl(III) ratio on various surfaces acs.org.

Characterize surface chemistry: XPS can provide detailed information about how Thallium species interact with surfaces, such as in the study of organothallium compounds or adsorption processes on materials scirp.orgsci-hub.se. It can reveal the coordination environment and electron density changes around the Thallium atom upon complex formation or surface binding scirp.org.

XPS requires high vacuum conditions and is a quantitative technique, providing atomic percentages of elements present on the surface. Its ability to resolve chemical states makes it invaluable for understanding the fundamental chemistry of Thallium(III) in complex systems and on material interfaces researchgate.netmdpi.com.

Advanced Separation and Detection Approaches

High Performance Liquid Chromatography with ICP-MS Detection

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a gold standard for the speciation analysis of trace elements, including Thallium. This hyphenated technique combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS.

Separation: HPLC effectively separates different oxidation states of Thallium, primarily Tl(I) and Tl(III), based on their differing affinities for the stationary phase of the chromatographic column. This separation is crucial as the toxicity and environmental behavior of Thallium species vary significantly pjoes.com.

Detection: ICP-MS serves as a highly sensitive detector for the separated Thallium species. It quantifies the elements based on their mass-to-charge ratio, providing isotopic information and enabling detection at very low concentrations (often in the ng/L range).

This approach allows for the direct determination of Thallium speciation in complex matrices such as environmental waters and biological samples. Studies have shown coherent results when comparing HPLC-ICP-MS speciation data with other techniques like X-ray Absorption Near Edge Structure (XANES) pjoes.com.

Isotope Dilution Mass Spectrometry for Validation

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique widely used for the validation of analytical methods, especially for trace elements. Its principle involves adding a known amount of a stable isotope spike (enriched in a specific isotope) to the sample. This spike then equilibrates with the analyte in the sample. By measuring the altered isotopic ratio using mass spectrometry, the original concentration of the analyte can be determined with exceptional accuracy, largely independent of matrix effects or instrument calibration. For Thallium, IDMS can be used to validate the results obtained from other techniques, ensuring the reliability of quantification, particularly in complex environmental or biological matrices.

Electrochemical Sensors (e.g., for direct Tl(III) detection)

Electrochemical sensors offer rapid, sensitive, and selective detection of Thallium(III) without the need for extensive sample preparation or complex instrumentation. These sensors typically utilize voltammetric techniques or other electrochemical methods.

Voltammetric Methods: Techniques like anodic stripping voltammetry (ASV) or square wave voltammetry (SWV) are commonly employed. These methods involve pre-concentrating Thallium ions onto an electrode surface (e.g., mercury, bismuth, or carbon-based electrodes) followed by a potential scan to oxidize the deposited metal, generating a current proportional to the analyte concentration.

Electrode Materials: Various electrode materials, including bismuth nanopowder electrodes, have been investigated for Thallium detection. For instance, a bismuth nanopowder electrode has demonstrated a detection limit of 0.03 μg/L for Thallium, with interference from lead and cadmium being mitigated by the addition of EDTA researchgate.net.

Sensor Performance: Electrochemical sensors can achieve low detection limits, with some methods reporting values in the low ng/L range. They can also offer good selectivity, with strategies like using specific electrode modifiers or adding complexing agents to mask interfering ions researchgate.netresearchgate.net. For example, a dual signaling probe (colorimetric and fluorescence) showed a detection limit of 1.3 × 10⁻⁷ M (0.027 ppm) for Tl³⁺ and exhibited selectivity over other common metal ions researchgate.net.

Data Table: Electrochemical Sensors for Thallium(III)

Sensor Type/ElectrodeDetection TechniqueDetection Limit (µg/L or M)Selectivity NotesResponse TimeReferences
Bismuth NanopowderVoltammetry0.03 µg/LEDTA addition eliminates Pb, Cd interferenceN/A researchgate.net
Dual Signaling ProbeColorimetric/Fluor.1.3 × 10⁻⁷ M (0.027 ppm)Selective over other metal ions, anions, oxidants< 2 min researchgate.net

Applications of Thallium Iii Compounds in Materials Science and Catalysis

Thallium(III) in Advanced Material Fabrication

Thallium(III) compounds are integral to the fabrication of several advanced materials due to their specific physical and chemical properties.

Optical and Ceramic Applications

Thallium(III) oxide (Tl₂O₃) and other thallium compounds are utilized in the creation of specialized optical materials and ceramic structures. Tl₂O₃ is a highly insoluble and thermally stable thallium source, making it suitable for glass, optic, and ceramic applications americanelements.com, taylorandfrancis.com, researchgate.net. Thallium-containing glasses are known for their high refractive indices and low dispersion, which are beneficial for optical lenses, prisms, and infrared optics nanorh.com, capes.gov.br, ceramic-glazes.com, kyushu-u.ac.jp. For instance, thallium antimonate (B1203111) and thallium tellurite (B1196480) glasses have demonstrated high refractive indices, with some formulations achieving values up to 2.4921 kyushu-u.ac.jp. Thallium(III) bromide (TlBr₃) is employed in the fabrication of optical components such as windows and lenses, offering a transmission range from 0.5 to 40 µm and a refractive index of approximately 2.338 at 10 µm . Thallium chloride (TlCl) and thallium iodide (TlI) are also used in optical coatings and windows due to their infrared transparency and high refractive indices optica.org, google.com. The diffusion of thallium ions into glass can lead to an increase in the refractive index of surface layers google.com. Tl₂O₃ itself is also described as a degenerate n-type semiconductor with potential applications in solar cells taylorandfrancis.com.

Semiconductor Technologies (e.g., III-V semiconductors)

In semiconductor technologies, thallium compounds are explored for their electronic and optoelectronic properties. Thallium(III) oxide (Tl₂O₃) is recognized as a degenerate n-type semiconductor osti.gov, taylorandfrancis.com. Research has investigated compounds like Tl₂CdGeSe₄ and Tl₂CdSnSe₄ for their suitability in optoelectronic devices, noting that thallium integration can overcome limitations found in alkali metal-based chalcogenides epj.org, springer.com. These Tl-based compounds exhibit less ionic character, potentially leading to higher carrier mobilities and lower electrical resistivities epj.org, springer.com. Thallium telluride (TlTe) is another semiconductor material with potential applications in electronic, optoelectronic devices, and solar cells, due to its semiconducting behavior and optical properties ontosight.ai. Thallium compounds are also used in the production of semiconductor materials such as thallium arsenide (TlAs) and thallium antimonide (TlSb), which find use in infrared detectors and photoelectric cells nanorh.com.

High-Temperature Superconductors (e.g., Tl₂Ba₂CaCu₂O₈ thin films)

Thallium-based high-temperature superconductors (HTS), particularly those in the thallium barium calcium copper oxide (TBCCO) family, are significant for their high critical transition temperatures (Tc), often exceeding 100 K utoronto.ca, wikipedia.org, taylorfrancis.com, wikipedia.org. Compounds like Tl₂Ba₂CaCu₂O₈ (Tl-2212) and Tl-1223 have been synthesized and studied for their superconducting properties. Tl-1223 phase exhibits a high critical temperature of approximately 120 K cern.ch. Tl₂Ba₂CaCu₂O₈ thin films, in particular, have been developed for applications in passive microwave devices due to their high critical current densities and low surface resistances researchgate.net, researchgate.net, cambridge.org, diva-portal.org, ijcce.ac.ir. Research efforts have focused on optimizing fabrication processes, such as rapid thermal annealing and metal-organic chemical vapor deposition (MOCVD), to achieve films with desirable superconducting characteristics researchgate.net, cambridge.org, diva-portal.org, ijcce.ac.ir, aip.org. For instance, Tl₂Ba₂CaCu₂O₈ films on LaAlO₃ substrates have shown critical temperatures (Tc) in the range of 103–107 K and critical current densities (Jc) of up to 2.6 MA cm⁻² at 77 K researchgate.net, diva-portal.org.

Glasses with High Refractive Index

Thallium compounds play a crucial role in the development of glasses with high refractive indices, essential for advanced optical applications. Thallium-containing glasses are noted for their ability to impart high refractive indices and low dispersion properties nanorh.com, capes.gov.br, ceramic-glazes.com, kyushu-u.ac.jp. Thallium oxide is incorporated into optical glasses to enhance light manipulation in complex optical systems, making them suitable for high-quality lenses and specialized coatings used in microscopy, laser optics, and infrared technology zegmetal.com. Thallium-doped glasses and crystals exhibit unique optical properties, including high refractive indices, making them valuable for lenses, prisms, and infrared optics ceramic-glazes.com. Research has shown that thallium antimonate and thallium tellurite glasses can achieve high refractive indices, with the highest reported being 2.4921 for a heavy metal gallate glass containing thallium kyushu-u.ac.jp. The diffusion of thallium ions into glass surfaces is a method used to increase the refractive index, creating a graded index profile google.com.

Thallium(III) as a Catalyst and Reagent in Organic Synthesis

Thallium(III) compounds serve as effective catalysts and reagents in various organic synthesis transformations.

Homogeneous Catalysis by Thallium(III) Compounds

Thallium(III) compounds, particularly thallium(III) salts, are utilized as homogeneous catalysts in a range of organic reactions rsc.org. Thallium(III) nitrate (B79036) (TTN) supported on silica (B1680970) gel has been identified as an efficient reagent system for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions researchgate.net. Thallium(III) compounds can mediate transformations such as the production of α-aminonitriles, acylation reactions, and the formation of carbon-carbon bonds rsc.org. Furthermore, thallium(III) salts are capable of mediating reactions including oxidative rearrangements of ketones and alkenes, cyclization reactions, α-oxidation of ketones, aromatic thallations, oxidative couplings, and the oxidation of phenols and nitrogen compounds rsc.org. Research in homogeneous catalysis broadly includes the study of transition metals like thallium for developing novel catalytic reactions ufs.ac.za.

Compound List

Thallium(III) oxide (Tl₂O₃)

Thallium(III) bromide (TlBr₃)

Thallium(III) nitrate (TTN)

Thallium(III) arsenide (TlAs)

Thallium(III) antimonide (TlSb)

Thallium telluride (TlTe)

Thallium(III) chloride (TlCl)

Thallium(III) iodide (TlI)

Thallium(III) acetate (B1210297)

Thallium(III) trifluoroacetate (B77799)

Tl₂Ba₂CaCu₂O₈ (Tl-2212)

Tl-1223

Tl₂CdGeSe₄

Tl₂CdSnSe₄

Thallium carbonate (Tl₂CO₃)

Thallium nitrate (TlNO₃)

Thallium(I) tellurite

Thallium(I) compounds

Thallium(III) hydroxide (B78521)

Thallium(I) compounds

Thallium(I) salts

α-Aminonitrile Production and Acylation Reactions

Thallium(III) chloride (TlCl₃) has emerged as a mild and efficient catalyst for several important organic transformations. It effectively catalyzes the synthesis of α-aminonitriles through a three-component condensation involving aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) under solvent-free conditions rsc.orgsemanticscholar.orgresearchgate.netsid.ir. This method typically proceeds with good to excellent yields, highlighting the catalytic prowess of TlCl₃ in forming carbon-nitrogen and carbon-cyano bonds.

Furthermore, TlCl₃ is highly effective in catalyzing the acylation of alcohols, phenols, and thiols using acetic anhydride (B1165640) rsc.orgthieme-connect.comthieme-connect.comresearchgate.net. These reactions occur under mild, solvent-free conditions at room temperature, affording the corresponding acetates in excellent yields and within short reaction times. Thallium(III) chloride also facilitates the geminal diacylation of aldehydes, yielding diacylated products with good to excellent efficiency rsc.orgthieme-connect.comthieme-connect.com. Thallium(III) oxide has also been noted to catalyze acylation reactions biosynth.comcymitquimica.com.

Carbon-Carbon Bond Formation (e.g., Friedel-Crafts type benzylation)

Thallium(III) compounds, particularly triorganothallium species, play a role in carbon-carbon bond formation rsc.org. A notable application is the use of thallium(III) oxide-containing silica as a heterogeneous catalyst for Friedel-Crafts-type benzylation of aromatic compounds. In these reactions, the thallium-based catalyst demonstrated higher activity compared to gallium or indium oxides, attributed to the redox potential of thallium rsc.org. Thallium(III) chloride tetrahydrate has also been investigated as a Lewis acid catalyst for aromatic alkylation and acylation, exhibiting milder activity than traditional catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), although often with lower yields researchgate.net. Organothallium(III) compounds, such as arylthallium(III) derivatives formed from arenes and thallium(III) trifluoroacetate, are potent electrophiles and serve as intermediates in C-C bond formation reactions netascientific.comwikipedia.org.

Oxidations of Organic Substrates in Catalytic Cycles

Thallium(III) salts are recognized for their strong oxidizing capabilities in organic synthesis orientjchem.orgsphinxsai.comthieme-connect.com. Thallium(III) acetate (Tl(OAc)₃) is widely employed for the oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones) under mild conditions ontosight.aiijarset.comresearchgate.net. It is also effective in oxidizing thiols to disulfides in solvents like chloroform (B151607) oup.com. Thallium(III) nitrate (TTN) is a potent oxidant that can transform alkenes into carbonyl compounds or 1,2-glycol dimethyl ethers, depending on the reaction medium slideshare.net. TTN is also utilized in oxidative rearrangements of chalcones and other substrates, leading to diverse products researchgate.netrsc.org.

Thallium(III) compounds are involved in various oxidative processes, including rearrangements of ketones and alkenes, cyclization reactions, α-oxidation of ketones, aromatic thallations, and oxidative couplings rsc.orgthieme-connect.comresearchgate.net. Thallium(III) nitrate supported on silica gel has proven to be an efficient and selective oxidant for primary and secondary alcohols, yielding carbonyl compounds with high yields and minimal over-oxidation researchgate.net. Furthermore, thallium(III) acetate has been used in the oxidation of aromatic ketones and aldose sugars ijarset.comias.ac.in.

Heterogeneous Catalysis with Thallium(III) Oxide

Thallium(III) oxide (Tl₂O₃) and its supported forms have found applications in heterogeneous catalysis. Thallium(III) oxide dispersed on silica has been successfully employed as a heterogeneous catalyst for Friedel-Crafts-type benzylation of aromatic compounds, demonstrating superior activity compared to analogous gallium and indium catalysts rsc.org. Thallium(III) oxide nanoparticles have also been explored as photocatalysts for the degradation of organic compounds irost.ir. As a semiconductor material, Tl₂O₃ exhibits properties relevant to materials science, including potential use in solar cells due to its conductivity irost.irresearchgate.net. Thallium(III) oxide can also catalyze oxidative bromination reactions when used in conjunction with potassium bromide and trifluoroacetic acid researchgate.net.

Thallium(III) Salts as Oxidants in Organic Transformations

Several thallium(III) salts serve as valuable oxidants in a broad spectrum of organic transformations orientjchem.orgsphinxsai.com. Thallium(III) acetate (Tl(OAc)₃) is a versatile oxidant capable of converting alcohols to carbonyls ontosight.aiijarset.comresearchgate.net and thiols to disulfides oup.com. Thallium(III) nitrate (TTN) is a powerful oxidizing agent used for transformations involving alkenes, chalcones, and other organic substrates, often leading to rearranged or oxidized products slideshare.netresearchgate.netrsc.org. Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃) is particularly noted for its role in aromatic thallation, generating arylthallium(III) derivatives that are useful intermediates in synthesis netascientific.comwikipedia.org. The application of thallium(III) nitrate supported on silica gel offers an efficient and selective method for alcohol oxidation researchgate.net.

Data Tables

Table 1: Thallium(III) Catalysis in Organic Synthesis

Reaction TypeCatalystSubstrate(s)Product(s)ConditionsKey Features/YieldsCitation(s)
α-Aminonitrile SynthesisThallium(III) chloride (TlCl₃)Aldehydes, amines, trimethylsilyl cyanide (TMSCN)α-AminonitrilesSolvent-freeGood to excellent yields rsc.orgsemanticscholar.orgresearchgate.netsid.ir
AcylationThallium(III) chloride (TlCl₃)Alcohols, phenols, thiolsAcetatesSolvent-free, room temperature (RT)Excellent yields, short reaction times rsc.orgthieme-connect.comthieme-connect.comresearchgate.net
Geminal DiacylationThallium(III) chloride (TlCl₃)AldehydesGeminal diacylated productsSolvent-free, RTGood to excellent yields rsc.orgthieme-connect.comthieme-connect.com
Friedel-Crafts BenzylationThallium(III) oxide-containing silicaAromatic compoundsBenzylated aromatic compoundsLiquid-phaseHigher activity than Ga/In oxides rsc.org
Aromatic Alkylation/AcylationThallium(III) chloride tetrahydrate (TlCl₃·4H₂O)Aromatic compoundsAlkylated/Acylated products-Milder Lewis acid than AlCl₃/FeCl₃, lower yields researchgate.net

Table 2: Thallium(III) Salts as Oxidants in Organic Transformations

OxidantSubstrate(s)TransformationProduct(s)Conditions/NotesCitation(s)
Thallium(III) acetate (Tl(OAc)₃)AlcoholsOxidationCarbonyl compounds (aldehydes, ketones)Mild conditions ontosight.aiijarset.comresearchgate.net
Thallium(III) acetate (Tl(OAc)₃)ThiolsOxidationDisulfidesChloroform, RT oup.com
Thallium(III) nitrate (TTN)AlkenesOxidationCarbonyls or 1,2-glycol dimethyl ethersMethanol (B129727) or dilute HNO₃ slideshare.net
Thallium(III) nitrate (TTN)ChalconesOxidative rearrangementVarious rearranged productsMethanolic Tl(OAc)₃ or TTN in propionitrile/acetonitrile researchgate.netrsc.org
Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃)ArenesAromatic thallationArylthallium(III) derivativesPotent electrophile netascientific.comwikipedia.org
Thallium(III) nitrate (supported on silica)Primary/Secondary AlcoholsOxidationCarbonyl compoundsMild conditions, short reaction times, high selectivity researchgate.net
Thallium(III) oxide (Tl₂O₃)Organic compoundsOxidative brominationBrominated organic compoundsTl₂O₃-KBr-trifluoroacetic acid system researchgate.net
Thallium(III) acetate (Tl(OAc)₃)Aromatic ketonesOxidationPhenacyl acetate (for acetophenone)95% aqueous acetic acid ias.ac.in
Thallium(III) acetate (Tl(OAc)₃)Aldose sugarsOxidationAldonic acidsAqueous acetic acid medium ijarset.com

Theoretical and Computational Chemistry of Thallium Iii Systems

Electronic Structure and Bonding Analysis

Computational approaches, particularly those grounded in density functional theory, have become indispensable for analyzing the complex electronic environments of heavy elements like thallium.

The nature of the triple bond between thallium and phosphorus (Tl≡P) in substituted RTl≡PR molecules has been a subject of significant theoretical investigation. americanelements.com Density functional theory (DFT) calculations show that these triply bonded compounds tend to adopt a bent geometry. americanelements.com The bonding character can be understood through two primary valence bond models, depending on the substituents (R) attached. One model describes the bond as TlP, which is applicable for molecules with small ligands, while the other is represented as TlP, explaining the bonding in systems with larger, bulkier substituents. americanelements.com

Regardless of the model, theoretical analyses, including Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT), consistently demonstrate that the Tl≡P triple bond is inherently weak. americanelements.com Despite this weak bond, computational results predict that bulky substituents can provide significant kinetic stability to these molecules, making their potential isolation more feasible. americanelements.com

Table 1: Theoretical Analysis of Tl≡P Bonding in Substituted Compounds
Substituent (R)GeometryPredicted StabilityDominant Bonding Model
Small (e.g., H, F)BentLow (Transient)TlP
Bulky (e.g., Ar*)BentHigh (Kinetically Stabilized)TlP

Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating a wide range of thallium(III) compounds. researchgate.netumn.edu DFT enables the accurate prediction of molecular structures, bond energies, and electronic properties of coordination compounds and organometallics. researchgate.net

For instance, DFT has been used to study the structural and electronic properties of cubic thallium-based fluoroperovskites with the formula TlBF₃. researchgate.net In these studies, calculations using functionals like the Generalized Gradient Approximation (GGA-PBE) have successfully optimized lattice parameters and determined electronic band gaps. researchgate.netnih.gov The results indicate that the Tl–F bond in these compounds is predominantly ionic in character. researchgate.net Such computational work provides foundational data and can guide the experimental synthesis of new materials with specific optoelectronic properties. nih.gov

Table 2: DFT-Calculated Properties of Selected TlBF₃ Fluoroperovskites
CompoundOptimized Lattice Parameter (Å)Calculated Band Gap (eV)Band Gap Type
TlGeF₃~4.01 - 4.20~0.75 - 2.00Direct/Indirect
TlSnF₃~4.30 - 4.50~1.50 - 3.00Direct/Indirect
TlSrF₃~4.80 - 5.08~4.48 - 6.03Direct

Note: Ranges in the table reflect values from various theoretical studies and functionals. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is crucial for mapping the complex reaction pathways of thallium(III), particularly in oxidation and environmental transformations where intermediates can be short-lived and difficult to detect.

The mechanisms of oxidation reactions mediated by thallium(III) have been successfully interpreted using theoretical models. For example, the Tl(III)-mediated oxidation of nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been studied. Experimental and kinetic evidence suggests that the reaction does not involve simple ionic oxidation or the generation of reactive oxygen species. Instead, a proposed mechanism involves the nucleophilic addition of water to the nitrone, a step facilitated by Tl(III), followed by the oxidation of the resulting intermediate. This process is an example of the Forrester–Hepburn mechanism. Kinetic studies show a specific stoichiometry for the reactants and products, with the rate of Tl(III) disappearance being higher than the rate of formation of the oxidized product, DMPOX. In other systems, such as the oxidation of 3-alkenols by thallium trinitrate, the reaction outcome—either cyclization or ring contraction—is highly dependent on the substrate's structure and the solvent, highlighting the complexity that computational modeling can help unravel. nih.gov

Understanding the redox behavior of thallium in the environment is critical due to its toxicity, and computational modeling provides key insights into these transformations. researchgate.netunipi.it A significant area of study is the oxidation of the more stable thallium(I) to thallium(III). DFT modeling has been used to establish a theoretical foundation for the oxidation pathway of Tl(I) to Tl(III) on the surface of birnessite (a manganese oxide). acs.org These models show that the oxidation occurs at vacant Mn(IV) sites on the mineral surface. The process involves two one-electron steps and the formation of a highly reactive, short-lived Tl(II) intermediate. acs.org

These computational studies also reveal that the oxidation is facilitated at pH values greater than 4–5 due to the hydrolysis of the Tl(III) product. acs.org Furthermore, modeling helps to understand the role of various environmental factors, such as the presence of natural organic matter and sunlight, which can mediate the redox cycling of thallium. researchgate.net While sunlight can promote the reduction of Tl(III), microbial activity has been shown to be responsible for oxidizing Tl(I) to Tl(III) in some aqueous environments. researchgate.netnih.gov

Prediction and Design of Novel Thallium(III) Species

The prediction and design of new chemical species through computational methods represent a frontier in materials science and chemistry. For thallium(III), these techniques offer a pathway to explore novel compounds and materials with unique properties that may not be readily discoverable through empirical experimentation alone.

Computational Prediction of Stable Unusual Valence States

Modern computational chemistry techniques, particularly those leveraging machine learning and high-throughput density functional theory (DFT), are accelerating the discovery of new stable inorganic compounds. researchgate.netnanotechnologyworld.org These methods can be applied to predict the stability of hypothetical thallium compounds, potentially revealing species where Tl(III) exists in unusual coordination environments or exhibits unexpected electronic properties.

The process often involves using recommendation engines that employ strategies like elemental substitution or neural network-based predictions of formation enthalpy to screen vast numbers of hypothetical compounds for stability. researchgate.net For instance, a computational model could be trained on the known properties of existing compounds to predict the formation enthalpies of novel thallium-containing structures. researchgate.netmit.edu A low predicted formation enthalpy suggests that a compound is likely to be thermodynamically stable and thus a candidate for synthesis. researchgate.net

Recent research has focused on using DFT with additional corrections (like the Hubbard-U term) to investigate the properties of novel thallium-based compounds, such as heavy fluoroperovskites. scispace.com These studies predict the structural, elastic, electronic, and optical properties of new systems before they are synthesized. scispace.com Such computational screening allows researchers to identify promising candidates with desirable characteristics, such as specific bandgap energies or high stability, for future experimental validation. mit.eduscispace.com This synergy between computational prediction and experimental work is crucial for discovering materials with novel functionalities. mit.edunih.gov

Theoretical Investigation of Incorporating Thallium into Semiconductor Lattices

Theoretical studies have been instrumental in understanding the significant challenges associated with incorporating thallium into semiconductor lattices. These investigations provide insights into the underlying physical and chemical principles that govern the doping process.

One key area of research has been the incorporation of thallium into III-V semiconductors, such as Gallium Arsenide (GaAs) and Indium Arsenide (InAs). aps.orgresearchgate.net Theoretical explanations, using frameworks like Keating's valence force field, have been proposed to account for the observed difficulties. aps.orgresearchgate.net Computational models suggest that when incorporated into either a GaAs or InAs matrix, thallium atoms tend to avoid being first neighbors in the III-element sublattice. aps.orgresearchgate.net Furthermore, surface effects play a critical role; for example, theoretical work demonstrates that dimers on the InAs surface are better stabilized by the presence of Tl than those on the GaAs surface. aps.orgresearchgate.net There is also a stronger theoretical tendency for the formation of diluted ordered alloy clusters in GaAs compared to InAs, which could explain the greater difficulty in incorporating Tl into the InAs matrix. aps.orgresearchgate.net

Theoretical models also explore the consequences of Tl-doping on the electronic and optical properties of other semiconductors. In Cadmium Oxide (CdO) thin films, experimental data indicates that Tl³⁺ doping introduces slight stretching stresses into the crystalline structure. iaea.org Theoretical interpretations, using models like the Burstein-Moss effect and classical Drude theory, explain the observed widening of the energy gap and changes in conductivity. iaea.org The random distribution of impurity atoms like thallium in a semiconductor lattice introduces potential fluctuations that distort the density of states and lead to the formation of "band tails" within the energy gap, a phenomenon extensively studied theoretically. aps.org

The table below summarizes key theoretical findings regarding the incorporation of thallium into various semiconductor lattices.

SemiconductorTheoretical Framework/ModelKey Theoretical Findings
GaAs Keating's valence force fieldTl atoms avoid being first neighbors; stronger tendency to form diluted ordered alloy clusters. aps.orgresearchgate.net
InAs Keating's valence force fieldTl atoms avoid being first neighbors (less pronounced than in GaAs); better surface stabilization of dimers by Tl. aps.orgresearchgate.net
CdO Burstein-Moss effect, Drude theoryTl³⁺ doping introduces lattice stress; explains widening of the energy gap and changes in electrical properties. iaea.org
GaSe Variable-range hoppingUsed to estimate parameters of localized states in the band gap as a function of Tl doping level. researchgate.net
Silicon Regular solution theoryUsed to estimate the concentration of dissolved thallium in liquid-metal solvents during crystal growth. dtic.mil

Energetics and Thermodynamics of Thallium(III) Transformations

The energetics and thermodynamics of reactions involving thallium(III) are critical for understanding its chemical behavior, stability, and reaction pathways. Thermodynamic data, such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of formation and reaction, provide a quantitative basis for this understanding.

A key transformation is the oxidation of thallium(I) to thallium(III). For instance, Tl(I) can be oxidized to Tl(III) by strong oxidizing agents like aqua regia. pilgaardelements.com The thermodynamics of such redox reactions govern their spontaneity and equilibrium position.

The electromotive force (EMF) method is a powerful technique used to determine the thermodynamic functions of thallium compounds. buketov.edu.kzchalcogen.roresearchgate.net By assembling electrochemical cells and measuring their EMF over a range of temperatures, researchers can calculate the partial and integral thermodynamic properties of alloys and compounds. buketov.edu.kzchalcogen.ro For example, this method has been used to determine the standard thermodynamic functions of formation for ternary thallium tellurides, such as Tl₉TmTe₆ and TlTmTe₂, by measuring cells with a Tl-Tm-Te system alloy as the positive electrode. buketov.edu.kzresearchgate.net

The table below presents selected thermodynamic data for thallium and its transformations. It is important to note that thermodynamic values can vary with conditions such as temperature and the physical state of the substance.

Species/ProcessPropertyValueUnits
Thallium (Tl) Enthalpy of Fusion4.2kJ mol⁻¹
Thallium (Tl) Enthalpy of Vaporization165kJ mol⁻¹
Thallium (Tl) Enthalpy of Atomization182kJ mol⁻¹
Thallium (Tl) First Ionization Energy6.1083eV
Reaction: Tl⁺(aq) + Cl₂(aq) → Tl³⁺(aq) + 2Cl⁻(aq) Oxidation ReactionTl(I) is oxidized to Tl(III) by chlorine. pilgaardelements.com-
Reaction: 2Tl³⁺(aq) + 6OH⁻(aq) → Tl₂O₃(s) + 3H₂O(l) Precipitation ReactionTl(III) is precipitated by hydroxide (B78521) to form Thallium(III) oxide. pilgaardelements.com-

Future Research Directions and Emerging Topics in Thallium Iii Chemistry

Exploration of New Synthetic Pathways for Complex Thallium(III) Architectures

The synthesis of novel and complex thallium(III) architectures, such as coordination polymers and metal-organic frameworks (MOFs), represents a significant and underexplored area of research. While the synthesis of thallium(I) coordination polymers has been reported, the direct synthesis of stable, high-dimensionality Thallium(III) frameworks remains a challenge due to the strong oxidizing nature and hydrolytic instability of the Tl(III) ion.

Future research will likely focus on overcoming these synthetic hurdles. One promising approach involves the use of carefully designed organic linkers that can rapidly coordinate to the Tl(III) center, thereby stabilizing it against reduction and hydrolysis. The strategic use of sterically hindered ligands could also play a crucial role in protecting the Tl(III) ion and directing the assembly of desired architectures.

Another avenue of exploration is the post-synthetic modification of thallium(I) coordination polymers. Researchers have demonstrated the preparation of thallium(III) oxide microstructures from thallium(I) supramolecular polymers through solid-state thermal decomposition. nih.gov This suggests the potential for developing controlled oxidation methods to convert pre-assembled Tl(I) frameworks into Tl(III)-containing materials, which might offer a pathway to architectures not accessible through direct synthesis.

The development of sonochemical and mechanochemical synthetic methods, which have been successfully employed for thallium(I) coordination polymers, could also be extended to Tl(III) systems. nih.gov These non-traditional synthetic techniques may offer unique reaction conditions that favor the formation and stabilization of complex Tl(III) structures. The successful synthesis of such materials could unlock new applications in areas such as catalysis, gas storage, and sensing.

Design of Advanced Thallium(III)-Based Catalytic Systems

Thallium(III) salts have a long-standing history as potent oxidants in organic synthesis, facilitating a variety of transformations. researchgate.net These include oxidative rearrangements of chalcones, ring contractions of cyclic alkenes, and the oxidation of homoallylic alcohols. researchgate.netnih.gov Future research in this area is geared towards the design of more sophisticated and selective thallium(III)-based catalytic systems.

A key focus will be the development of chiral thallium(III) catalysts for asymmetric synthesis. By incorporating chiral ligands around the thallium(III) center, it may be possible to induce enantioselectivity in reactions such as oxidative cyclizations and rearrangements. This would represent a significant advancement in the synthetic utility of thallium(III) reagents.

Furthermore, the immobilization of thallium(III) catalysts on solid supports is a promising strategy to enhance their practical applicability. Supported catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and improved stability. Materials like polymers, silica (B1680970), and even the aforementioned MOFs could serve as suitable supports for anchoring thallium(III) catalytic species.

The exploration of thallium(III) in tandem with other transition metals in catalytic cycles is another exciting research direction. For instance, thallium(III) salts have been used in palladium-catalyzed C-H alkenylation reactions. researchgate.net Deeper investigation into these synergistic catalytic systems could lead to the discovery of novel and highly efficient transformations that are not achievable with either metal alone. The continued study of thallium(III)-mediated reactions will undoubtedly uncover new synthetic methodologies with broad applications in organic chemistry. acs.orgacs.orgacs.org

Unveiling Novel Reaction Mechanisms through Advanced Spectroscopic and Computational Techniques

A detailed understanding of reaction mechanisms is paramount for the rational design of new chemical transformations and catalysts. In the context of thallium(III) chemistry, a combination of advanced spectroscopic and computational techniques is poised to provide unprecedented insights into the intricate pathways of thallium(III)-mediated reactions.

Modern spectroscopic methods are essential tools for characterizing transient intermediates and elucidating reaction kinetics. azooptics.com Techniques such as stopped-flow spectroscopy can be employed to monitor rapid reactions in real-time, allowing for the detection and characterization of short-lived thallium(III) species. Advanced NMR techniques, including variable-temperature and diffusion-ordered spectroscopy (DOSY), can provide valuable information on the structure and dynamics of thallium(III) complexes in solution. Furthermore, X-ray absorption spectroscopy (XAS) can offer element-specific information about the local coordination environment and oxidation state of thallium throughout a chemical reaction. chimia.ch

In parallel with experimental studies, computational chemistry is becoming an indispensable tool for mechanistic investigations. nih.gov Density functional theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. These theoretical studies can provide a detailed picture of the electronic structure of thallium(III) complexes and how it influences their reactivity. The synergy between advanced spectroscopic experiments and high-level computational modeling will be crucial for unraveling the complex mechanisms of thallium(III) chemistry and guiding the development of new and improved synthetic methods.

Spectroscopic TechniqueInformation GainedRelevance to Tl(III) Chemistry
Stopped-flow SpectroscopyReal-time monitoring of rapid reactionsCharacterization of transient Tl(III) intermediates
Advanced NMR SpectroscopyStructure and dynamics of complexes in solutionElucidation of Tl(III) complex solution behavior
X-ray Absorption Spectroscopy (XAS)Local coordination and oxidation stateProbing the electronic structure of Tl(III) in situ
Computational Chemistry (DFT)Reaction pathways and transition statesMechanistic understanding and prediction of reactivity

Development of Robust Thallium(III) Speciation Methods for Challenging Matrices

The environmental behavior and biological impact of thallium are highly dependent on its oxidation state, with Tl(III) generally being less mobile but potentially more toxic in certain contexts than Tl(I). cabidigitallibrary.orgresearchgate.net Therefore, the development of robust and reliable methods for the speciation of thallium in complex matrices such as environmental and biological samples is of utmost importance. nih.govnih.gov

A significant challenge in thallium speciation is the inherent instability of Tl(III), which can be readily reduced to Tl(I) during sample collection, storage, and analysis. nih.govrsc.org Future research will need to focus on developing methods that can effectively preserve the original speciation of thallium in a sample. This may involve the use of stabilizing agents or rapid on-site separation techniques. rsc.org For instance, the presence of chelating agents like DTPA has been shown to limit the reduction of Tl(III) to Tl(I). nih.gov

Several analytical techniques are being explored for thallium speciation. Hyphenated techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), offer a powerful approach for separating and quantifying different thallium species. dntb.gov.ua Spectrofluorimetric methods are also showing promise for the highly sensitive and selective determination of Tl(III) at trace levels. semanticscholar.org

The development of novel solid-phase extraction (SPE) materials with high selectivity for Tl(III) is another active area of research. These materials could be used for the preconcentration and separation of Tl(III) from complex sample matrices, thereby improving the accuracy and sensitivity of subsequent analytical measurements. Addressing the challenges associated with thallium speciation is crucial for accurately assessing its environmental fate and potential risks to human health. nih.govacs.orgnih.gov

Investigation of Thallium(III) Interactions with Novel Environmental Interfaces and Nanomaterials

The fate and transport of thallium in the environment are governed by its interactions with various solid phases, including minerals, organic matter, and, increasingly, engineered nanomaterials. cuni.cz Understanding the adsorption, desorption, and redox transformation of Tl(III) at these interfaces is critical for predicting its environmental mobility and bioavailability.

Micaceous clay minerals and manganese oxides have been identified as key sorbents for thallium in soils. kit.edu Future research should aim to provide a more detailed molecular-level understanding of the binding mechanisms of Tl(III) to these minerals. Synchrotron-based techniques like X-ray absorption spectroscopy can be particularly valuable in this regard, as they can provide direct information on the coordination environment and oxidation state of surface-adsorbed thallium. chimia.ch

The increasing prevalence of nanomaterials in the environment presents new and complex interfaces for interaction with thallium. Studies have begun to explore the adsorption of thallium onto nanomaterials such as nano-Al2O3, multiwall carbon nanotubes, and functionalized graphene oxide. rsc.orgnih.govresearchgate.net It has been noted that for some nanomaterials, the oxidation of Tl(I) to Tl(III) is a prerequisite for efficient adsorption. rsc.org

Future investigations should focus on a wider range of environmentally relevant nanomaterials and explore how factors such as nanoparticle size, shape, and surface functionalization influence their interaction with Tl(III). Furthermore, the potential for nanomaterials to mediate the redox transformation of thallium species warrants further investigation. A comprehensive understanding of these interactions is essential for assessing the potential environmental impacts of both thallium and nanomaterials.

Environmental Interface/NanomaterialKey Research Focus
Micaceous Clay MineralsMolecular-level understanding of Tl(III) binding mechanisms
Manganese OxidesRole in the redox cycling and sequestration of Tl(III)
Nano-Al2O3Adsorption thermodynamics and kinetics of Tl(III)
Carbon NanotubesInfluence of surface oxidation on Tl(III) adsorption capacity
Graphene OxideDevelopment of functionalized materials for enhanced Tl(III) removal

Q & A

Q. What analytical techniques are most effective for detecting and quantifying Thallium(III) in environmental or biological samples, and how do their detection limits compare?

Methodological Answer :

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is preferred for trace-level detection (sub-ppb range) due to its high sensitivity and multi-element capability. Sample preparation involves acid digestion followed by chelation to reduce matrix interference .
  • Atomic Absorption Spectroscopy (AAS) with graphite furnace offers lower cost but higher detection limits (~1 ppb). Validation requires spiked recovery experiments to account for ionic interference (e.g., potassium) .
  • Voltammetric methods (e.g., differential pulse anodic stripping voltammetry) are suitable for field analysis but require pH optimization to stabilize Tl(III) in solution .

Q. How can researchers mitigate Thallium(III) toxicity risks during laboratory handling of aqueous solutions?

Methodological Answer :

  • Use chelating agents like EDTA or cysteine to stabilize Tl(III) and prevent uncontrolled redox reactions. Monitor pH to avoid acidic conditions that promote Tl(III) reduction to Tl(I), which increases bioavailability and toxicity .
  • Implement closed-system experiments with fume hoods and double-gloving to minimize inhalation or dermal exposure. Post-experiment waste should be treated with sulfide precipitation to immobilize residual Tl(III) .

Q. What ligand systems are most effective for synthesizing stable Thallium(III) complexes, and what spectroscopic methods confirm their structures?

Methodological Answer :

  • Macrocyclic ligands (e.g., porphyrins) and soft donor ligands (e.g., thiourea derivatives) enhance stability by mitigating Tl(III)’s strong oxidizing nature. Synthesis requires inert atmospheres to prevent ligand oxidation .
  • Characterize complexes using X-ray crystallography for structural elucidation and NMR spectroscopy (despite Tl’s quadrupolar nucleus) with isotopic enrichment for ligand coordination analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity thresholds for Tl(III) across different in vitro models (e.g., algae vs. mammalian cells)?

Methodological Answer :

  • Conduct triangulation studies using multiple endpoints (e.g., ROS generation, mitochondrial dysfunction) to assess toxicity mechanisms holistically. Compare results across models under standardized conditions (e.g., pH 7.4, 25°C) .
  • Perform metabolomic profiling to identify species-specific detoxification pathways. For example, algae may sequester Tl(III) via sulfhydryl groups, while mammalian cells rely on glutathione depletion .

Q. What methodological considerations are critical when designing adsorption studies for Tl(III) removal using bio-based materials (e.g., microalgae)?

Methodological Answer :

  • Optimize biomass pretreatment (e.g., acid washing) to enhance binding site accessibility. Use Langmuir isotherm models to differentiate chemisorption (ligand-specific) from physisorption .
  • Validate adsorption capacity via competitive ion experiments (e.g., presence of Fe³⁺ or Al³⁺) to simulate real wastewater matrices. Post-adsorption analysis should include Tl speciation (e.g., XANES) to confirm reduction or immobilization .

Q. What gaps exist in understanding Tl(III)-induced neurotoxicity, and what experimental models could address them?

Methodological Answer :

  • Current gaps include unclear mechanisms of Tl(III) blood-brain barrier penetration and long-term synaptic effects. Use 3D neurospheroid models with BBB co-cultures (e.g., astrocytes + endothelial cells) to study transport kinetics .
  • Apply single-cell RNA sequencing to identify neuronal subpopulations vulnerable to Tl(III)-induced oxidative stress. Compare with Tl(I) datasets to isolate oxidation-state-specific pathways .

Data Analysis and Reproducibility

Q. How can researchers validate conflicting data on Tl(III)’s redox behavior in aqueous systems?

Methodological Answer :

  • Employ cyclic voltammetry under controlled oxygen levels to map redox potentials. Cross-reference with computational models (e.g., DFT) to predict stability fields for Tl(III) species .
  • Replicate studies using certified reference materials (e.g., NIST SRM 1643e) and interlaboratory comparisons to isolate methodological variability .

Q. What strategies ensure reproducibility in synthesizing Tl(III)-based compounds for catalytic applications?

Methodological Answer :

  • Document ligand-to-metal ratios and reaction times rigorously. Use Schlenk lines for air-sensitive syntheses and characterize intermediates via in-situ IR spectroscopy .
  • Publish detailed crystallographic data (CCDC entries) and share raw spectral files (e.g., .RAW for XRD) in supplementary materials to enable replication .

Ethical and Safety Compliance

Q. What protocols ensure safe disposal of Tl(III)-contaminated laboratory waste?

Methodological Answer :

  • Precipitate Tl(III) as Tl₂S₃ using sodium sulfide (Na₂S) under basic conditions. Confirm immobilization via ICP-MS before landfill disposal .
  • Maintain waste audit logs compliant with EPA guidelines (40 CFR § 261.33) and train personnel using NIOSH-approved programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.